molecular formula C14H15NO4S B178031 N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide CAS No. 123664-84-6

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Cat. No.: B178031
CAS No.: 123664-84-6
M. Wt: 293.34 g/mol
InChI Key: HKQJXMJGWKDFTA-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, with the CAS Registry Number 123664-84-6, is a chemical compound supplied for research and development purposes . This compound is recognized in pharmaceutical research as the active pharmaceutical ingredient (API) known as Iguratimod , which is categorized as an Anti-Rheumatic agent . It serves as a valuable intermediate in drug discovery research, particularly in the development of new therapeutic agents . The compound has a molecular formula of C14H15NO4S and a molecular weight of 293.34 g/mol . It is typically supplied as a white to off-white powder . This product is intended for laboratory research and development use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJXMJGWKDFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445180
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123664-84-6
Record name N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of Iguratimod, an anti-rheumatic drug.[1] The protocol is designed for an audience of researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in a two-step sequence. The initial step involves the formation of the diaryl ether, 2-phenoxy-5-methoxyaniline, which serves as the key precursor. This is followed by the sulfonylation of the amino group with methanesulfonyl chloride to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Phenoxy-5-methoxyaniline cluster_1 Step 2: Methanesulfonylation A 2-Chloro-4-nitroanisole F Ullmann Condensation A->F B Phenol B->F C Potassium Carbonate C->F D Copper Catalyst D->F E Solvent (e.g., DMF) E->F G 2-Phenoxy-5-nitroanisole F->G Reaction I Reduction G->I H Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) H->I J 2-Phenoxy-5-methoxyaniline I->J Reaction K 2-Phenoxy-5-methoxyaniline O Sulfonylation K->O L Methanesulfonyl Chloride L->O M Base (e.g., Pyridine) M->O N Solvent (e.g., Dichloromethane) N->O P This compound O->P Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-5-methoxyaniline

This procedure is based on analogous Ullmann condensation reactions for the formation of diaryl ethers, followed by a standard reduction of a nitro group.[2][3]

2.1.1. Part A: Ullmann Condensation to form 2-Phenoxy-5-nitroanisole

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
2-Chloro-4-nitroanisole187.58 g/mol 1.0(To be determined by user)
Phenol94.11 g/mol 1.2(Calculated based on 2-chloro-4-nitroanisole)
Potassium Carbonate138.21 g/mol 2.0(Calculated based on 2-chloro-4-nitroanisole)
Copper(I) Iodide190.45 g/mol 0.1(Calculated based on 2-chloro-4-nitroanisole)
N,N-Dimethylformamide (DMF)--(Sufficient to dissolve reactants)

Procedure:

  • To a stirred solution of phenol in N,N-dimethylformamide (DMF), add potassium carbonate and copper(I) iodide.

  • Add 2-chloro-4-nitroanisole to the mixture.

  • Heat the reaction mixture to a temperature between 120-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 2-phenoxy-5-nitroanisole, which can be purified by column chromatography on silica gel.

2.1.2. Part B: Reduction to 2-Phenoxy-5-methoxyaniline

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
2-Phenoxy-5-nitroanisole245.24 g/mol 1.0(From previous step)
Tin(II) Chloride Dihydrate225.63 g/mol 3.0(Calculated based on nitroanisole)
Concentrated Hydrochloric Acid--(Sufficient amount)
Ethanol--(Sufficient to dissolve reactant)

Procedure:

  • Dissolve 2-phenoxy-5-nitroanisole in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2-phenoxy-5-methoxyaniline, which can be further purified if necessary.

Step 2: Methanesulfonylation to this compound

This protocol is adapted from the synthesis of Nimesulide, which involves a similar methanesulfonylation of a substituted phenoxy aniline.[4]

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
2-Phenoxy-5-methoxyaniline215.25 g/mol 1.0(From previous step)
Methanesulfonyl Chloride114.55 g/mol 1.1(Calculated based on aniline)
Pyridine79.10 g/mol Excess(Used as solvent and base)
Dichloromethane (DCM)--(For extraction)
10% Hydrochloric Acid--(For washing)

Procedure:

  • Dissolve 2-phenoxy-5-methoxyaniline in pyridine and cool the mixture to 0-5°C in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

  • Wash the combined organic extracts with 10% hydrochloric acid, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualization of the Synthetic Pathway

reaction_scheme cluster_step1 Step 1: Synthesis of 2-Phenoxy-5-methoxyaniline cluster_step2 Step 2: Methanesulfonylation 2-Chloro-4-nitroanisole 2-Phenoxy-5-nitroanisole 2-Chloro-4-nitroanisole->2-Phenoxy-5-nitroanisole Phenol, K2CO3, CuI, DMF Phenol 2-Phenoxy-5-methoxyaniline 2-Phenoxy-5-nitroanisole->2-Phenoxy-5-methoxyaniline SnCl2/HCl or H2/Pd-C Start_Aniline Final_Product Start_Aniline->Final_Product Methanesulfonyl Chloride, Pyridine Methanesulfonyl_Chloride

References

An In-depth Technical Guide on the Physicochemical Properties of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide, widely known by its active pharmaceutical ingredient (API) name Iguratimod, is a novel small-molecule anti-rheumatic drug.[1] With the Chemical Abstracts Service (CAS) number 123664-84-6 and a molecular formula of C14H15NO4S, this compound has garnered significant attention for its therapeutic efficacy in the management of autoimmune disorders, particularly rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for drug development, influencing formulation design, bioavailability, and stability. The key physicochemical parameters for this compound (Iguratimod) are summarized in the tables below.

Chemical and Physical Data
PropertyValueSource
Chemical Name This compound[1]
API Name Iguratimod[1]
CAS Number 123664-84-6[1]
Molecular Formula C14H15NO4S[2]
Molecular Weight 293.34 g/mol [3]
Appearance White to Almost white powder to crystal[4][5]
Melting Point 237-242 °C[4][5][6]
Boiling Point (Predicted) 411.4±55.0 °C[7]
Density (Predicted) 1.306±0.06 g/cm³[7]
Solubility and Partition Coefficient
PropertyValueConditionsSource
Solubility in Water Almost insoluble-[8]
Solubility in PBS ~0.25 mg/mLpH 7.2[9]
Solubility in DMSO ~16 mg/mL-[9]
Solubility in Dimethylformamide ~14 mg/mL-[9]
Solubility in Ethanol (99.5) Extremely difficult to dissolve-[8]
Solubility in Acetonitrile Difficult to dissolve-[8]
LogP 4.01280-[7]
pKa (Predicted) 5.58±0.20-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid API like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

This compound (Iguratimod) exerts its therapeutic effects through the modulation of several key inflammatory signaling pathways. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.

The primary signaling pathways affected by Iguratimod include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Iguratimod has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Iguratimod can also suppress the phosphorylation of MAPKs, which are key signaling molecules involved in cellular responses to a variety of stimuli, including inflammatory signals. By inhibiting this pathway, Iguratimod further dampens the inflammatory cascade.

  • Cytokine Signaling: As a consequence of its effects on the NF-κB and MAPK pathways, Iguratimod inhibits the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).

The following diagram illustrates the key signaling pathways modulated by this compound.

Iguratimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK_Cascade->AP1 IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_complex NF-κB (p50/p65) IKK->NFkappaB_complex activates NFkappaB_nucleus NF-κB NFkappaB_complex->NFkappaB_nucleus translocates Iguratimod N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide (Iguratimod) Iguratimod->MAPK_Cascade inhibits Iguratimod->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_Expression activates AP1->Gene_Expression activates Cytokines Cytokines (IL-6, IL-8, IL-17, TNF-α) Gene_Expression->Cytokines leads to production

Figure 1. Signaling pathways modulated by this compound.

Conclusion

This compound (Iguratimod) is a well-characterized small molecule with defined physicochemical properties that underpin its role as an effective anti-rheumatic agent. Its mechanism of action, centered on the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, provides a clear rationale for its therapeutic benefits. The data and protocols presented in this guide offer a valuable resource for researchers and professionals involved in the ongoing development and application of this important pharmaceutical compound.

References

Unraveling the Core Mechanism of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of Iguratimod, a novel small-molecule anti-rheumatic drug. While the direct biological activity of this compound is not extensively characterized, its pivotal role in the formation of Iguratimod necessitates a thorough understanding of the latter's mechanism of action to appreciate the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the core mechanism of action of Iguratimod, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Multi-faceted Immunomodulatory Approach

Iguratimod exerts its therapeutic effects through a multi-pronged approach, primarily targeting the underlying inflammatory and autoimmune processes characteristic of rheumatoid arthritis and other autoimmune disorders. Its mechanism revolves around the modulation of key immune cells, inhibition of pro-inflammatory cytokine production, and interference with critical intracellular signaling pathways.

Regulation of Immune Cell Function

Iguratimod has been shown to modulate the activity of several key immune cell types implicated in the pathogenesis of autoimmune diseases:

  • T-Lymphocytes: Iguratimod influences T-cell differentiation and function. It has been observed to downregulate the Th1 and Th17 pro-inflammatory responses while promoting the activity of regulatory T cells (Treg), which are crucial for maintaining immune tolerance.[1][2] Specifically, it can restrain the function of circulating follicular helper T (cTfh) cells by inhibiting glucose metabolism through the Hif1α-HK2 axis.[3][4]

  • B-Lymphocytes: A significant aspect of Iguratimod's mechanism is its direct impact on B cells. It inhibits the terminal differentiation of B cells and subsequent production of immunoglobulins (antibodies), including autoantibodies that are a hallmark of many autoimmune diseases.[5]

  • Macrophages and Synovial Fibroblasts: Iguratimod inhibits the production of pro-inflammatory mediators by macrophages and fibroblast-like synoviocytes (FLS) in the inflamed joint, thereby reducing synovitis and joint damage.[6][7]

Inhibition of Pro-inflammatory Cytokines

A central feature of Iguratimod's anti-inflammatory effect is its ability to suppress the production of a wide array of pro-inflammatory cytokines. This inhibition occurs at the transcriptional level.[8]

CytokineCell TypeIC50 / Concentration Range for InhibitionReference
TNF-αHuman Peripheral Blood MonocytesLow inhibitory effect noted[5]
IL-1βHuman Peripheral Blood MonocytesNot specified[6]
IL-6Human Peripheral Blood Monocytes, RA Synovial Cells0.3 to 30 µg/mL[6][8]
IL-8Human Peripheral Blood Monocytes, RA Synovial Cells0.3 to 30 µg/mL[6][8]
IL-17-Potent inhibition of IL-17 signaling[9][10]
MCP-1Human Peripheral Blood MonocytesLow inhibitory effect noted[5]
Modulation of Intracellular Signaling Pathways

Iguratimod's effects on immune cell function and cytokine production are mediated through its interference with key intracellular signaling cascades:

  • NF-κB Signaling Pathway: Iguratimod is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][11] It has been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to pro-inflammatory stimuli like TNF-α and LPS.[8][12] This inhibition of NF-κB activation is a central mechanism underlying its broad anti-inflammatory effects.

  • MAPK Signaling Pathway: Iguratimod can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to reduce the phosphorylation of key MAPK members, which are involved in the expression of various inflammatory genes.[9]

  • IL-17 Signaling Pathway: Iguratimod has a distinct inhibitory effect on the IL-17 signaling pathway. It is thought to target Act1, a key adaptor protein in this pathway, thereby disrupting the downstream signaling cascade that leads to the production of inflammatory mediators in synoviocytes.[9][13]

Osteoprotective Effects

Beyond its immunomodulatory and anti-inflammatory actions, Iguratimod exhibits direct protective effects on bone metabolism, a critical aspect in the management of rheumatoid arthritis where bone erosion is a major concern.

  • Inhibition of Osteoclastogenesis: Iguratimod potently inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.[14][15] This effect is mediated through the suppression of the RANKL and TNF-α signaling pathways, which are critical for osteoclast formation.[14][15] It has been shown to inhibit osteoclast formation in a dose-dependent manner.[15]

  • Promotion of Osteoblast Function: Iguratimod has been found to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation. This dual action of inhibiting bone resorption and promoting bone formation contributes significantly to its disease-modifying properties.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Iguratimod's Anti-inflammatory Action

Iguratimod_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL17 IL-17 IL17R IL-17R IL17->IL17R LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TNFR->IKK Act1 Act1 IL17R->Act1 TLR4->IKK Iguratimod Iguratimod Iguratimod->Act1 Iguratimod->IKK NFkB_p65_nuc NF-κB (p65) Iguratimod->NFkB_p65_nuc Inhibits Translocation MAPK_pathway MAPK Pathway Act1->MAPK_pathway IkB IκB IKK->IkB P NFkB_p65 NF-κB (p65) IkB->NFkB_p65 NFkB_p65->NFkB_p65_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_Expression NFkB_p65_nuc->Gene_Expression

Caption: Iguratimod inhibits pro-inflammatory signaling pathways.

Experimental Workflow for Assessing NF-κB Inhibition

NFkB_Inhibition_Workflow cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Synoviocytes) Stimulation 2. Stimulation (e.g., LPS or TNF-α) +/- Iguratimod Cell_Culture->Stimulation Cell_Lysis 3. Cell Lysis Stimulation->Cell_Lysis Immunofluorescence Immunofluorescence (p65 nuclear translocation) Stimulation->Immunofluorescence Western_Blot Western Blot (p-p65, p65, IκBα) Cell_Lysis->Western_Blot RT_PCR RT-PCR (Pro-inflammatory gene mRNA) Cell_Lysis->RT_PCR

Caption: Workflow for evaluating Iguratimod's effect on NF-κB.

Osteoclastogenesis Inhibition Assay Workflow

Osteoclastogenesis_Workflow cluster_assays Assays BMM_Isolation 1. Isolate Bone Marrow Monocytes (BMMs) Differentiation 2. Differentiate with M-CSF & RANKL +/- Iguratimod BMM_Isolation->Differentiation TRAP_Staining 3a. TRAP Staining (Quantify osteoclasts) Differentiation->TRAP_Staining Pit_Formation 3b. Pit Formation Assay (Assess bone resorption) Differentiation->Pit_Formation Gene_Expression_Assay 3c. Gene Expression Analysis (e.g., Cathepsin K, TRAP) Differentiation->Gene_Expression_Assay

Caption: Workflow for assessing Iguratimod's impact on osteoclastogenesis.

Key Experimental Protocols

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Pre-treat cells with varying concentrations of Iguratimod for 1 hour. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C. Wash with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the nuclear to cytoplasmic fluorescence intensity of the p65 signal.

In Vitro Osteoclastogenesis Assay
  • Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice. Culture the cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Osteoclast Differentiation: Seed BMMs in a 96-well plate. Culture in differentiation medium (α-MEM, 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL) with or without various concentrations of Iguratimod for 5-7 days.

  • TRAP Staining: Fix the cells with 10% formalin for 10 minutes. Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit according to the manufacturer's instructions.

  • Quantification: Count TRAP-positive multinucleated (≥3 nuclei) cells as mature osteoclasts under a light microscope.

Conclusion

This compound, as the precursor to Iguratimod, is integral to a therapeutic agent with a sophisticated and multi-faceted mechanism of action. Iguratimod's ability to modulate key immune cells, potently inhibit a range of pro-inflammatory cytokines, and interfere with crucial signaling pathways like NF-κB and IL-17, underscores its efficacy as a disease-modifying anti-rheumatic drug. Furthermore, its direct osteoprotective effects highlight its comprehensive approach to mitigating the pathology of rheumatoid arthritis. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of compounds. Further investigation into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

Crystal Structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, the active pharmaceutical ingredient (API) known as Iguratimod. Iguratimod is a novel small-molecule anti-rheumatic drug utilized in the treatment of active rheumatoid arthritis. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystallization, and visually represents its key signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and crystallographic studies.

Introduction

This compound, commercially known as Iguratimod, is a disease-modifying anti-rheumatic drug (DMARD).[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[2] Understanding the three-dimensional atomic arrangement of Iguratimod is crucial for elucidating its structure-activity relationship, optimizing its formulation, and ensuring its quality and stability. This guide focuses on the crystallographic aspects of an Iguratimod solvate and the biochemical pathways it modulates.

Crystal Structure Data

The crystal structure of an N,N-dimethylformamide (DMF) solvate of Iguratimod has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. The key crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₁₇H₁₄N₂O₆S·C₃H₇NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4146(4)
b (Å)11.7925(8)
c (Å)16.9527(12)
α (°)85.238(2)
β (°)86.674(4)
γ (°)78.959(2)
Volume (ų)1057.77(13)
Z2
Temperature (K)296(2)
Rgt(F)0.0418
wRref(F²)0.1175

Table 1: Crystallographic data for Iguratimod-DMF solvate.[3]

Experimental Protocols

Synthesis of Iguratimod

The synthesis of Iguratimod can be achieved through various routes. One strategic approach involves a multi-step synthesis beginning with a nucleophilic aromatic substitution (SNAr) reaction.[4]

Experimental Workflow for Iguratimod Synthesis

G Experimental Workflow: Synthesis of Iguratimod cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 1-chloro-4-methoxy-2-nitrobenzene 1-chloro-4-methoxy-2-nitrobenzene SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 1-chloro-4-methoxy-2-nitrobenzene->SNAr_Reaction Phenol Phenol Phenol->SNAr_Reaction Intermediate_1 4-methoxy-2-nitrophenoxybenzene SNAr_Reaction->Intermediate_1 Reduction Reduction of Nitro Group Intermediate_1->Reduction Amine_Intermediate Amine Precursor Reduction->Amine_Intermediate Further_Steps Subsequent reaction steps to form the chromone ring and introduce the methanesulfonamide and formylamino groups Amine_Intermediate->Further_Steps Iguratimod Iguratimod Further_Steps->Iguratimod

Caption: A simplified workflow for the synthesis of Iguratimod.

A detailed protocol for the synthesis of an Iguratimod amine precursor involves the nucleophilic aromatic substitution of 1-chloro-4-methoxy-2-nitrobenzene with phenol to yield 4-methoxy-2-nitrophenoxybenzene.[4] Subsequent reduction of the nitro group furnishes the amine precursor, which then undergoes further reactions to construct the chromone core and append the necessary functional groups.

Crystallization

Different crystalline forms of Iguratimod can be obtained from various solvents, including ethanol, acetonitrile, acetone, N,N-dimethylformamide (DMF), and dichloromethane.[3] The single crystal for the structural analysis described in Table 1 was obtained from a DMF solution.

General Crystallization Protocol:

  • Dissolve the crude Iguratimod product in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of the solvent over several days.

Signaling Pathways

Iguratimod exerts its therapeutic effects by modulating multiple intracellular signaling pathways involved in the inflammatory response. Its mechanism of action includes the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.[5][6][7]

Key Signaling Pathways Modulated by Iguratimod

G Signaling Pathways Modulated by Iguratimod cluster_pathways Target Pathways cluster_effects Downstream Effects Iguratimod Iguratimod NF-kB_Pathway NF-κB Pathway Iguratimod->NF-kB_Pathway inhibits MAPK_Pathway MAPK Pathway Iguratimod->MAPK_Pathway inhibits IL-17_Pathway IL-17 Signaling Pathway Iguratimod->IL-17_Pathway inhibits Osteoblast_Promotion Promotion of Osteoblast Differentiation Iguratimod->Osteoblast_Promotion promotes Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NF-kB_Pathway->Cytokine_Inhibition B_Cell_Inhibition Inhibition of B-cell Differentiation and Antibody Production NF-kB_Pathway->B_Cell_Inhibition Osteoclast_Inhibition Inhibition of Osteoclastogenesis NF-kB_Pathway->Osteoclast_Inhibition MAPK_Pathway->Cytokine_Inhibition IL-17_Pathway->Cytokine_Inhibition

Caption: Overview of key signaling pathways modulated by Iguratimod.

Iguratimod has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process.[7][8] It also suppresses the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] A notable mechanism of action is the inhibition of the IL-17 signaling pathway, which plays a significant role in the pathogenesis of rheumatoid arthritis.[7][8] These inhibitory actions lead to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[7] Furthermore, Iguratimod influences bone metabolism by inhibiting osteoclast differentiation and promoting osteoblast differentiation.[7][9]

Conclusion

The crystallographic data of the this compound (Iguratimod)-DMF solvate provides valuable insights into its solid-state structure. The detailed synthesis and crystallization protocols offer a foundation for further research and development. Elucidation of its interactions with key signaling pathways, including NF-κB, MAPK, and IL-17, enhances our understanding of its anti-inflammatory and immunomodulatory effects. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Iguratimod: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iguratimod (T-614) is a novel, small-molecule synthetic disease-modifying antirheumatic drug (DMARD) that has been approved for the treatment of rheumatoid arthritis in Japan and China.[1][2] It exhibits a multi-faceted mechanism of action, encompassing both anti-inflammatory and immunomodulatory effects, along with a unique profile of promoting bone formation while inhibiting bone resorption.[1][3] This technical guide provides an in-depth overview of the discovery and development of Iguratimod, its chemical synthesis, detailed molecular mechanisms of action, key experimental protocols, and a summary of its preclinical and clinical data. The guide is intended to serve as a comprehensive resource for professionals in the field of rheumatology and drug development.

Discovery and Development

Iguratimod, initially designated T-614, was discovered by Toyama Pharmaceuticals in Japan. It was jointly co-developed with Eisai in Japan and independently developed by Simcere Pharmaceutical Group in China.

Key Milestones:

  • 2000: The chemical structure and synthesis of Iguratimod are first published.[2]

  • 2003: An application for regulatory approval is submitted in Japan.[2]

  • 2011 (August 15): Iguratimod is first approved by the China Food and Drug Administration (CFDA), marketed as Iremod®.

  • 2012 (June 29): Following a resubmission with additional data in 2011, the drug is approved by the Pharmaceuticals and Medical Devices Agency (PMDA) of Japan for the treatment of rheumatoid arthritis.[2] It is marketed in Japan under the trade names Careram® and Kolbet®.[2]

The development process highlighted its efficacy in preventing joint destruction in adjuvant arthritis models and its inhibitory effects on granuloma inflammation.

G cluster_Discovery Discovery & Preclinical Phase cluster_Development Clinical Development & Approval Discovery Discovery of T-614 (Toyama Pharmaceuticals) Preclinical Preclinical Studies: - Efficacy in arthritis models - Inhibition of inflammation Discovery->Preclinical Japan_Dev Japan Development (Toyama/Eisai) Preclinical->Japan_Dev China_Dev China Development (Simcere) Preclinical->China_Dev Japan_Approval 2012: PMDA Approval (Japan) (Careram®, Kolbet®) Japan_Dev->Japan_Approval China_Approval 2011: CFDA Approval (China) (Iremod®) China_Dev->China_Approval

Caption: High-level overview of the discovery and development timeline of Iguratimod.

Chemical Synthesis

Iguratimod is chemically known as N-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]methanesulfonamide.[4] Several synthesis routes have been published. A common approach begins with commercially available 3-nitro-4-chloro anisole.

General Synthetic Steps:

  • Nucleophilic Aromatic Substitution (SNAr): 1-chloro-4-methoxy-2-nitrobenzene is reacted with phenol to produce 4-methoxy-2-nitro-1-phenoxybenzene.[5]

  • Nitro Group Reduction: The nitro group is reduced to an amine.

  • Sulfonylation: The resulting amine is reacted with methanesulfonyl chloride to form the sulfonamide N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide.

  • Cyclization: The intermediate is then cyclized using dimethylformamide dimethylacetal to form the chromone ring structure, yielding Iguratimod.

The process involves standard organic chemistry reactions, with purification steps like crystallization employed to ensure high purity of the final active pharmaceutical ingredient (API).[6]

Mechanism of Action

Iguratimod's therapeutic effects stem from its ability to modulate multiple key pathways in the inflammatory and immune response. Unlike many targeted biologics, it acts on several fronts simultaneously.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of Iguratimod is the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[7][8] It interferes with the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus without affecting the degradation of its inhibitor, IκBα.[1][9] This suppression of NF-κB activity leads to a downstream reduction in the transcription and production of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[8][9] This effect has been confirmed in cultured human synovial cells and various macrophage cell lines.[1]

Caption: Iguratimod inhibits the nuclear translocation of the active NF-κB complex.
Modulation of Bone Metabolism: Inhibition of Osteoclastogenesis

Iguratimod has a dual effect on bone health, which is critical in preventing the joint destruction characteristic of rheumatoid arthritis. It directly inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.[10]

This is achieved by targeting the RANKL signaling pathway. Iguratimod suppresses RANKL-induced activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38 and ERK) in osteoclast precursor cells.[10][11] This leads to reduced expression of key osteoclastogenic transcription factors like c-Fos and NFATc1, and subsequently, genes such as TRAP and Cathepsin K (CTSK).[10]

Concurrently, Iguratimod promotes bone formation by stimulating osteoblastic differentiation.[12] This anabolic effect is linked to increased activation of the p38-MAPK pathway and upregulation of osteoblast-related transcription factors in osteoblasts.[12][13]

G RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Pathway (p38, ERK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB TranscriptionFactors c-Fos, NFATc1 MAPK->TranscriptionFactors NFkB->TranscriptionFactors Osteoclast Osteoclast Differentiation & Bone Resorption TranscriptionFactors->Osteoclast Iguratimod Iguratimod Iguratimod->MAPK Inhibits Iguratimod->NFkB Inhibits

Caption: Iguratimod inhibits RANKL-induced osteoclastogenesis via MAPK and NF-κB.
Regulation of Adaptive Immunity

Iguratimod influences both T and B lymphocyte functions.

  • T Cells: It modulates the balance of T helper (Th) cell subsets. Clinical studies have shown that Iguratimod treatment leads to the downregulation of pro-inflammatory Th1 and Th17 cells and an upregulation of regulatory T cells (Treg).[1]

  • B Cells: Iguratimod directly inhibits the differentiation of B cells into antibody-secreting plasma cells, thereby reducing the production of immunoglobulins (IgG, IgM, IgA) and autoantibodies like rheumatoid factor (RF).[1][14] This action occurs without affecting B cell proliferation.[14]

Inhibition of IL-17 Signaling

Iguratimod has a specific inhibitory effect on the IL-17 signaling pathway.[15] It achieves this by targeting Act1, a key adaptor protein, and disrupting its interaction with TRAF5, which is crucial for downstream signal transduction.[15][16] This action inhibits the IL-17-induced expression of various inflammatory factors.[15]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Iguratimod.

Osteoclast Differentiation and Bone Resorption Assays
  • Objective: To assess the direct effect of Iguratimod on osteoclast formation and function.

  • Cell Line: RAW264.7 murine macrophage-like cells or primary bone marrow-derived monocytes (BMMs).[10][11]

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates.

    • Stimulation: Cells are cultured with Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) to induce osteoclast differentiation.[11]

    • Treatment: Various concentrations of Iguratimod are added to the culture medium at the time of RANKL stimulation.[10]

    • TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are identified and counted as osteoclasts.[11]

    • Bone Resorption Assay: For functional analysis, cells are seeded on bone-mimicking calcium phosphate-coated plates or dentin slices. After differentiation, cells are removed, and the resorption pits are visualized and quantified by microscopy.[10][11]

G start Seed RAW264.7 cells or BMMs stimulate Stimulate with M-CSF + RANKL start->stimulate treat Add Vehicle or Iguratimod (various conc.) stimulate->treat incubate Incubate for 5-7 days treat->incubate fix Fix and perform TRAP Staining incubate->fix count Count TRAP-positive multinucleated cells fix->count end Quantify Osteoclast Differentiation count->end

Caption: Experimental workflow for the in vitro osteoclast differentiation assay.
Western Blot Analysis for Signaling Pathways

  • Objective: To determine the effect of Iguratimod on the activation of signaling proteins like NF-κB and MAPKs.

  • Methodology:

    • Cell Culture and Stimulation: RAW264.7 cells are pre-treated with Iguratimod for a specified time (e.g., 1-2 hours) and then stimulated with RANKL for short time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

    • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

    • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[10][11]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the effect of Iguratimod on the mRNA expression of osteoclast-related genes.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and treated with RANKL and Iguratimod as described for the differentiation assay.

    • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: The cDNA is used as a template for quantitative PCR with specific primers for target genes (e.g., Nfatc1, c-Fos, Trap, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.

    • Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[10][11]

HPLC Method for Quantification in Plasma
  • Objective: To quantify the concentration of Iguratimod and its metabolites in biological samples.

  • Methodology:

    • Sample Preparation: Plasma samples are deproteinized, typically by adding acetonitrile or methanol, followed by vortexing and centrifugation.[17][18]

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.[17]

    • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[17][19]

    • Mobile Phase: A mixture of methanol and water (containing 0.1% trifluoroacetic acid) in a ratio of approximately 55:45 (v/v) is used.[17]

    • Detection: The UV detector is set to a wavelength of 257 nm for detection.[4][19]

    • Quantification: A standard calibration curve is generated using known concentrations of Iguratimod to quantify the analyte in the samples.[17]

Preclinical and Clinical Data

Preclinical Pharmacology

In preclinical studies, Iguratimod demonstrated potent anti-inflammatory effects in animal models of arthritis. It effectively inhibited the production of various inflammatory cytokines and immunoglobulins.[3][9] Studies in RAW264.7 cells showed a dose-dependent inhibition of RANKL-induced osteoclast formation.[10]

Table 1: Preclinical In Vitro Effects of Iguratimod

Parameter Cell Type Stimulant Effect Reference
Osteoclast Differentiation RAW264.7 cells RANKL Significant inhibition in a dose-dependent manner [10]
Bone Resorption RAW264.7 cells RANKL Significantly reduced [10][11]
NF-κB Activation RAW264.7 cells RANKL Suppressed activation [10]
MAPK Activation (p38, ERK) RAW264.7 cells RANKL Suppressed activation [10][11]
Osteoclast Gene Expression (TRAP, CTSK, CTR) RAW264.7 cells RANKL Significantly suppressed [10]

| Immunoglobulin Production | B-lymphocytes | - | Directly inhibited |[1] |

Clinical Efficacy

Multiple randomized controlled trials (RCTs) and meta-analyses have established the efficacy of Iguratimod in patients with active rheumatoid arthritis.[20][21] Its performance is comparable to other DMARDs like methotrexate (MTX) and salazosulfapyridine (SASP).[8][20]

Table 2: Summary of Clinical Efficacy in Rheumatoid Arthritis (24 Weeks)

Outcome Measure Iguratimod vs. Placebo Iguratimod vs. Other DMARDs (MTX, SASP) Reference
ACR20 Response Superior to Placebo Non-significant difference [20]
ACR50 Response - Non-significant difference [20][22]
DAS28 Score Significant Reduction Significant Reduction (WMD: -0.92 vs. Control) [20][21]
Tender Joint Count Significant Reduction Comparable Reduction [20][22]
Swollen Joint Count Significant Reduction Comparable Reduction [20][22]

| ESR & CRP | Significant Reduction | Comparable or potentially lower values |[20][22] |

ACR20/50: American College of Rheumatology 20%/50% improvement criteria; DAS28: Disease Activity Score in 28 joints; ESR: Erythrocyte Sedimentation Rate; CRP: C-Reactive Protein; WMD: Weighted Mean Difference.

Furthermore, combination therapy of Iguratimod with MTX has shown synergistic effects in patients with an insufficient response to MTX alone, without a significant increase in adverse events.[8][23] Long-term studies have also indicated that Iguratimod can slow the radiographic progression of joint damage.[24]

Safety and Tolerability

The safety profile of Iguratimod is considered acceptable. The most frequently reported adverse events include elevations in liver transaminases (ALT, AST), gastrointestinal issues (nausea, stomach pain), rash, and decreased platelet counts.[2][8][23] The overall incidence of adverse events is generally comparable to that of MTX.[22][23] Careful monitoring, especially of liver function, is recommended during treatment.[8] Particular caution is advised for patients with a history of gastric ulcers or those concomitantly using NSAIDs and oral prednisolone, due to risks of gastric bleeding or perforation.[24]

Table 3: Common Adverse Events Associated with Iguratimod

Adverse Event Category Specific Events Incidence Note Reference
Hepatobiliary Elevated ALT/AST Most common; requires monitoring [8]
Gastrointestinal Nausea, vomiting, abdominal pain, gastric/duodenal ulcer Common [2][24]
Hematologic Leukopenia, Thrombocytopenia Less common, but significant [8][23]

| Dermatologic | Rash, pruritus | Common |[2] |

Conclusion

Iguratimod is a significant addition to the therapeutic armamentarium for rheumatoid arthritis. Its discovery and development have provided a novel oral DMARD with a unique, multi-targeted mechanism of action that addresses inflammation, autoimmunity, and bone destruction. By inhibiting key signaling pathways such as NF-κB and RANKL, while also modulating T and B cell function, Iguratimod offers a distinct therapeutic profile. The comprehensive data from preclinical and clinical studies underscore its efficacy and establish a manageable safety profile, making it a valuable option for monotherapy and combination therapy in the management of rheumatoid arthritis.

References

An In-depth Technical Guide to N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, with the Chemical Abstracts Service (CAS) number 123664-84-6, is a key chemical intermediate primarily recognized for its role in the synthesis of Iguratimod. Iguratimod is a novel small-molecule, disease-modifying anti-rheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Understanding the properties and synthesis of this intermediate is crucial for researchers and professionals involved in the development and manufacturing of Iguratimod and related compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and the biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic processes.

PropertyValueReference(s)
CAS Number 123664-84-6[1]
Molecular Formula C₁₄H₁₅NO₄S[1]
Molecular Weight 293.34 g/mol [1]
IUPAC Name This compound
Appearance Solid
Melting Point 109.5-111 °C
Solubility Soluble in organic solvents such as pyridine and ethyl acetate.
Storage Temperature Room temperature

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

SpectroscopyData
Infrared (IR) (KBr, cm⁻¹): 3250, 1610, 1585, 1480, 1320, 1220, 1150
¹H NMR (CDCl₃) δ: 2.94 (3H, s), 3.81 (3H, s), 6.36-7.43 (9H, m)
Mass Spectrometry (MS) (ESI) m/z: 294 (M+H)⁺

Synthesis and Experimental Protocols

This compound is synthesized through a multi-step process. One common route involves the reaction of 3-amino-4-phenoxyanisole with methanesulfonyl chloride. Another described method starts from p-nitroanisole.[2]

Experimental Protocol: Synthesis from 3-amino-4-phenoxyanisole

This protocol describes the synthesis of this compound from 3-amino-4-phenoxyanisole.

Materials:

  • 3-amino-4-phenoxyanisole

  • Pyridine

  • Methanesulfonyl chloride

  • Ethyl acetate

  • Water

  • 2N Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Isopropanol

Procedure:

  • Dissolve 10.0 g of 3-amino-4-phenoxyanisole in 50 mL of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 5.59 g of methanesulfonyl chloride dropwise over 10 minutes.

  • Stir the reaction mixture continuously at 20-25°C for 1 hour.

  • Pour the reaction mixture into a mixture of 200 mL of ethyl acetate and 100 mL of water.

  • Separate the organic layer and wash it sequentially with three 100-mL portions of 2N hydrochloric acid and then with saturated aqueous sodium chloride.

  • Dry the separated organic layer with anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Recrystallize the resulting crude product from isopropanol to yield this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start: 3-amino-4-phenoxyanisole and Pyridine dissolve Dissolve in Pyridine start->dissolve cool Cool in Ice Bath dissolve->cool add_mesyl Add Methanesulfonyl Chloride cool->add_mesyl react Stir at 20-25°C for 1h add_mesyl->react quench Quench with Ethyl Acetate and Water react->quench extract Separate and Wash Organic Layer quench->extract dry Dry with Anhydrous MgSO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Isopropanol concentrate->recrystallize product Product: This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Biological Context: Role as an Intermediate for Iguratimod

The primary significance of this compound lies in its role as a key intermediate in the chemical synthesis of Iguratimod.[2] Iguratimod is an anti-rheumatic drug that exhibits its therapeutic effects by modulating inflammatory and immune responses. Therefore, the biological activity discussed below pertains to the final active pharmaceutical ingredient, Iguratimod.

Mechanism of Action of Iguratimod

Iguratimod has a multi-faceted mechanism of action that targets several key components of the inflammatory cascade in rheumatoid arthritis. Its primary effects include the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

Key Signaling Pathways Modulated by Iguratimod

Iguratimod has been shown to inhibit several critical signaling pathways involved in the pathogenesis of rheumatoid arthritis:

  • Nuclear Factor-κB (NF-κB) Signaling Pathway: Iguratimod suppresses the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Interleukin-17 (IL-17) Signaling Pathway: Iguratimod inhibits the IL-17 signaling pathway. IL-17 is a potent pro-inflammatory cytokine that plays a crucial role in synovial inflammation and bone erosion in rheumatoid arthritis.

  • Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) Production: Iguratimod has been demonstrated to reduce the production of TNF-α and IL-6, two major cytokines that drive the inflammatory process in rheumatoid arthritis.

G cluster_pathway Iguratimod's Inhibition of Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_il17 IL-17 Pathway Iguratimod Iguratimod IKK IKK Complex Iguratimod->IKK inhibits Act1 Act1 Iguratimod->Act1 inhibits IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus_NFkB->ProInflammatory_Genes activates IL17 IL-17 IL17R IL-17R IL17->IL17R IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 Downstream_Signaling Downstream Signaling TRAF6->Downstream_Signaling Downstream_Signaling->ProInflammatory_Genes activates

Caption: Iguratimod's inhibitory effects on NF-κB and IL-17 signaling pathways.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.

Hazard Identification: [1]

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Acute toxicity, inhalation (Category 4), H332: Harmful if inhaled.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

This compound is a crucial intermediate in the synthesis of the anti-rheumatic drug Iguratimod. A thorough understanding of its chemical and physical properties, as well as its synthesis, is essential for researchers and professionals in the field of drug development. While the compound itself is not biologically active in the context of rheumatoid arthritis, its importance is intrinsically linked to the therapeutic effects of Iguratimod, which modulates key inflammatory signaling pathways. Proper safety precautions are necessary when handling this compound due to its hazardous nature. This guide provides a foundational understanding for the effective and safe utilization of this compound in research and development.

References

Spectroscopic and Experimental Data for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic and experimental data for the compound N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (CAS No. 123664-84-6) has yielded limited publicly available information, precluding the creation of an in-depth technical guide at this time. Despite extensive database searches, specific quantitative spectroscopic data, such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as detailed experimental protocols for its synthesis and characterization, could not be located in the public domain.

This compound, with the chemical formula C₁₄H₁₅NO₄S, is listed by several chemical suppliers, confirming its commercial availability.[1][2][3][4] However, these listings do not provide the detailed scientific data required for a comprehensive technical whitepaper aimed at researchers and drug development professionals.

The investigation for relevant biological data, including signaling pathways or specific experimental workflows associated with this compound, also did not yield any specific results. While there is research on the biological activities of structurally related compounds, such as other methanesulfonamide derivatives and 2-methoxyphenol antioxidants, no studies directly implicating this compound in a specific signaling cascade or biological process were identified.

Due to the absence of foundational spectroscopic and experimental data, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of associated biological pathways—cannot be fulfilled.

Further research and publication of the synthesis, characterization, and biological evaluation of this compound in peer-reviewed scientific literature are necessary before a comprehensive technical resource can be developed. Researchers in possession of such data are encouraged to publish their findings to advance the scientific understanding of this compound.

References

The Multifaceted Biological Activities of Sulfonamide-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, is a versatile scaffold that has given rise to a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide, this class of compounds has expanded to exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of sulfonamide-containing compounds, including their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of key mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

The initial and most well-known application of sulfonamides is in combating bacterial infections. Their mechanism of action as antimicrobial agents is well-established, and they continue to be relevant in the treatment of various infections.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.[1][2] By blocking this essential step, sulfonamides halt the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. This ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[3]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
SulfamethoxazoleEscherichia coli64[1]
SulfamethoxazoleStaphylococcus aureus128-256[4]
SulfadiazineBordetella bronchiseptica0.5 - 8[5]
SulfadiazinePasteurella multocida2 - 32[5]
SulfadimethoxineHaemophilus pleuropneumoniae8 - 64[5]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32 - 512[6]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32 - 512[6]
Sulfonamide Analogue 1Pseudomonas aeruginosa (ATCC 25923)>512[7]
Sulfonamide Analogue 1Staphylococcus aureus (ATCC 27853)128[7]
Sulfonamide Analogue 2Escherichia coli (ATCC 35401)256[7]
Sulfonamide Analogue 2Bacillus subtilis (ATCC 6633)64[7]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[1][2]

Materials:

  • Test sulfonamide compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or PBS to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Sulfonamide Dilutions:

    • Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations. For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that shows no visible growth.

    • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation with Bacterial Suspension Inoculum_Prep->Inoculation Sulfonamide_Stock Sulfonamide Stock Solutions in DMSO Serial_Dilution Serial Dilution in 96-well plate Sulfonamide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

In recent years, sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[8]

Mechanisms of Action

Sulfonamides exert their anticancer effects through multiple pathways, including:

  • Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 or G2/M phase, thereby preventing cancer cell proliferation.[9]

  • Inhibition of Signaling Pathways: Sulfonamides can target key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and proliferation.[10][] Inhibition of this pathway can lead to decreased cancer cell viability.

  • Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to mitotic arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Sulfonamide Sulfonamide Inhibitor Sulfonamide->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by sulfonamides.
Quantitative Data: IC₅₀ Values

The anticancer activity of sulfonamides is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical Cancer)7.2 ± 1.12[8]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast Cancer)4.62 ± 0.13[8]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast Cancer)7.13 ± 0.13[8]
N-ethyl toluene-4-sulphonamide (8a)HeLa (Cervical Cancer)10.9 ± 1.01[8]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-231 (Breast Cancer)19.22 ± 1.67[8]
N-ethyl toluene-4-sulphonamide (8a)MCF-7 (Breast Cancer)12.21 ± 0.93[8]
Novel Sulfonamide Derivative 6HCT-116 (Colon Cancer)3.53[12]
Novel Sulfonamide Derivative 6HepG-2 (Liver Cancer)3.33[12]
Novel Sulfonamide Derivative 6MCF-7 (Breast Cancer)4.31[12]
Novel Sulfonamide Derivative 14A549 (Lung Cancer)0.4511[13]
Novel Sulfonamide Derivative 16A549 (Lung Cancer)0.1145[13]
Novel Sulfonamide Derivative 20A549 (Lung Cancer)0.4100[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][14]

Materials:

  • Test sulfonamide compounds

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the sulfonamide compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubate_Attach Incubate (24h) for cell attachment Cell_Seeding->Incubate_Attach Compound_Addition Add Sulfonamide Serial Dilutions Incubate_Attach->Compound_Addition Incubate_Treatment Incubate (48-72h) Compound_Addition->Incubate_Treatment MTT_Addition Add MTT Reagent Incubate_Treatment->MTT_Addition Incubate_Formazan Incubate (4h) for formazan formation MTT_Addition->Incubate_Formazan Solubilization Solubilize Formazan with DMSO Incubate_Formazan->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate % Viability and IC₅₀ Absorbance_Reading->IC50_Calculation

Caption: General workflow of a cell viability MTT assay.

Anti-inflammatory Activity

Certain sulfonamides, most notably celecoxib, are potent anti-inflammatory agents. Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 and COX-2. While COX-2 inhibition is responsible for their anti-inflammatory effects, the inhibition of COX-1 can lead to gastrointestinal side effects. Sulfonamide-based NSAIDs like celecoxib are designed to be selective inhibitors of COX-2, thereby providing anti-inflammatory relief with a reduced risk of gastric complications.[16]

Some sulfonamides may also exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[17]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Selective inhibition of COX-2 by celecoxib.
Quantitative Data: IC₅₀ Values for COX Inhibition

CompoundTargetIC₅₀Reference
CelecoxibCOX-115 µM[16]
CelecoxibCOX-240 nM (0.04 µM)[16][18]
RofecoxibCOX-218 nM[19]
ValdecoxibCOX-25 nM[19]
Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of sulfonamides against COX-1 and COX-2.

Materials:

  • Test sulfonamide compounds

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • DMSO for dissolving compounds

Procedure:

  • Compound Preparation:

    • Dissolve the test compounds in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the compounds in the reaction buffer.

  • Enzyme Reaction:

    • In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification:

    • Measure the concentration of PGE₂ produced in each reaction using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Their ability to inhibit these enzymes has been exploited for the treatment of various conditions, including glaucoma, epilepsy, and more recently, cancer.

Mechanism of Action

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group (-SO₂NH₂) of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity. This binding effectively blocks the enzyme's function.[20]

Quantitative Data: Inhibition Constants (Kᵢ)

The potency of sulfonamide-based CAIs is expressed by their inhibition constant (Kᵢ), which represents the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

CompoundCA IsoformKᵢ (nM)Reference
Acetazolamide (Standard)hCA I250[21]
Acetazolamide (Standard)hCA II12[21]
Acetazolamide (Standard)hCA IX25[21]
Acetazolamide (Standard)hCA XII5.7[21]
Novel Pyrazole-Sulfonamide 15hCA I725.6[20]
Novel Pyrazole-Sulfonamide 15hCA II3.3[20]
Novel Pyrazole-Sulfonamide 15hCA IX6.1[20]
Novel Pyrazole-Sulfonamide 15hCA XII80.5[20]
Novel Pyrazole-Sulfonamide 4chCA IX8.5[20]
Novel Pyrazole-Sulfonamide 5bhCA IX18.2[20]
Three-Tails Sulfonamide 18hCA IV3.2 µM[22]
Three-Tails Sulfonamide 24hCA IV4.6 µM[22]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a common method for determining the inhibition constants of CAIs.[23][24]

Materials:

  • Test sulfonamide compounds

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, containing a pH indicator like p-nitrophenol)

  • DMSO for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the CA isoenzyme and the test inhibitor at various concentrations in the buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through water.

  • Enzyme and Inhibitor Pre-incubation:

    • Pre-incubate the enzyme solution with the inhibitor solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the absorbance data.

    • Calculate the percentage of enzyme activity for each inhibitor concentration.

    • Determine the IC₅₀ value from a plot of enzyme activity versus inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

This technical guide provides a foundational understanding of the diverse biological activities of sulfonamide-containing compounds. The detailed protocols and quantitative data serve as a practical resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics. The continued exploration of this versatile chemical scaffold holds significant promise for addressing a wide range of diseases.

References

In Vitro Antitumor Mechanisms of Novel Styrylsulfonyl Methylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antitumor mechanisms of a novel class of compounds, the styrylsulfonyl methylpyridines. These agents have demonstrated significant potential as anticancer therapeutics, exhibiting potent activity against various cancer cell lines. This document outlines their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Antitumor Mechanism: Mitotic Arrest and Apoptosis Induction

Novel styrylsulfonyl methylpyridines, such as the lead compound (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), exert their primary antitumor effects by disrupting microtubule dynamics. This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] These compounds have shown selective cytotoxicity towards cancer cells over normal cell lines.[2][3]

Quantitative Analysis of Antitumor Activity

The cytotoxic and antiproliferative activities of novel styrylsulfonyl methylpyridines have been evaluated across a range of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), highlight the potency of these compounds.

Cell LineCancer TypeTL-77 GI50 (µM)[3]
HCT-116Colon Carcinoma< 1
A2780Ovarian CancerData not available
MCF7Breast CancerData not available

Further comprehensive screening data for a broader range of cell lines is required for a complete activity profile.

Key Experimental Findings and Protocols

The following sections detail the pivotal experiments that have elucidated the antitumor mechanism of styrylsulfonyl methylpyridines, along with the methodologies employed.

Inhibition of Tubulin Polymerization

Styrylsulfonyl methylpyridines directly interfere with microtubule formation. In cell-free assays, compounds like TL-77 have been shown to potently inhibit the polymerization of tubulin, a key component of the mitotic spindle.[3] This disruption of microtubule dynamics is the initial event that triggers the downstream antitumor effects.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin protein, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compound (styrylsulfonyl methylpyridine).

  • Procedure:

    • Tubulin is incubated on ice with the test compound or vehicle control.

    • GTP is added to the mixture to initiate polymerization.

    • The plate is transferred to a spectrophotometer pre-warmed to 37°C.

    • The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

  • Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.

Induction of G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation by styrylsulfonyl methylpyridines activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[3] This arrest prevents the cell from proceeding through mitosis with a compromised spindle, a critical mechanism for preventing aneuploidy.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere overnight. The cells are then treated with various concentrations of the styrylsulfonyl methylpyridine or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the PI fluorescence intensity.

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis. Styrylsulfonyl methylpyridines have been shown to induce apoptosis, characterized by the activation of caspases and downregulation of anti-apoptotic proteins.[3]

Experimental Protocol: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Cells are treated with the styrylsulfonyl methylpyridine as described for the cell cycle analysis.

  • Staining: Both adherent and floating cells are collected and stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Modulation of Apoptotic Regulatory Proteins

The apoptotic cascade initiated by styrylsulfonyl methylpyridines involves the modulation of key regulatory proteins. Specifically, treatment with these compounds leads to the downregulation of anti-apoptotic Bcl-2 family proteins such as Bid, Bcl-xL, and Mcl-1, and the activation of executioner caspases.[3]

Experimental Protocol: Western Blot Analysis of Bcl-2 Family Proteins

  • Protein Extraction: Following treatment with the styrylsulfonyl methylpyridine, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., anti-Bid, anti-Bcl-xL, anti-Mcl-1, and a loading control like anti-β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Visualizations

The antitumor mechanism of novel styrylsulfonyl methylpyridines can be visualized as a linear signaling cascade.

Antitumor_Mechanism Styrylsulfonyl_Methylpyridines Styrylsulfonyl Methylpyridines Tubulin_Polymerization Tubulin Polymerization Styrylsulfonyl_Methylpyridines->Tubulin_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Tubulin_Polymerization->Mitotic_Spindle_Formation Is required for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Bcl2_Family_Downregulation Downregulation of Anti-apoptotic Bcl-2 Family (Bid, Bcl-xL, Mcl-1) G2_M_Arrest->Bcl2_Family_Downregulation Triggers Caspase_Activation Caspase Activation Bcl2_Family_Downregulation->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Antitumor signaling cascade of styrylsulfonyl methylpyridines.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Endpoint Assays cluster_data Data Analysis Cell_Lines Cancer Cell Lines Treatment Treatment with Styrylsulfonyl Methylpyridines Cell_Lines->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Bcl-2 Family) Treatment->Western_Blot GI50 GI50 Values Cell_Viability->GI50 Tubulin_Polymerization Tubulin Polymerization Assay G2M_Arrest_Data G2/M Arrest (%) Cell_Cycle->G2M_Arrest_Data Apoptosis_Data Apoptosis Rate (%) Apoptosis_Assay->Apoptosis_Data Protein_Expression Protein Expression Changes Western_Blot->Protein_Expression Styrylsulfonyl_Methylpyridines Styrylsulfonyl Methylpyridines Styrylsulfonyl_Methylpyridines->Tubulin_Polymerization

Caption: Workflow for in vitro evaluation of styrylsulfonyl methylpyridines.

Conclusion and Future Directions

Novel styrylsulfonyl methylpyridines represent a promising class of antitumor agents that function through the inhibition of tubulin polymerization, leading to mitotic arrest and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive overview of their in vitro mechanism of action. Further research should focus on expanding the panel of cancer cell lines tested to identify specific cancer types that are most sensitive to these compounds. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of these promising drug candidates in preclinical models. A deeper investigation into the specific interactions with tubulin isoforms and the potential for overcoming drug resistance mechanisms will also be critical for their future clinical development.

References

Methodological & Application

Application Notes & Protocols: N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: As of the latest search, specific in vivo studies, including pharmacokinetic, pharmacodynamic, and efficacy data for the compound N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, are not publicly available in the reviewed scientific literature. While research exists on various sulfonamide derivatives and their biological activities, direct experimental data on this particular molecule in animal models is absent.

The following sections provide a generalized framework for the types of protocols and data presentation that would be necessary for the in vivo evaluation of this compound, should such studies be undertaken. This document is intended to serve as a template for future research design and data reporting.

Hypothetical In Vivo Experimental Design

The in vivo assessment of a novel chemical entity like this compound would typically involve a series of phased experiments to determine its pharmacokinetic profile, safety, and efficacy in relevant animal models.

Experimental Workflow

Below is a conceptual workflow for the preclinical in vivo evaluation of a new chemical entity.

experimental_workflow cluster_preliminary Preliminary Assessment cluster_pk Pharmacokinetic (PK) Studies cluster_efficacy Efficacy Studies formulation Compound Formulation (e.g., in saline, DMSO/Cremophor) acute_tox Acute Toxicity & MTD Study (Dose Escalation) formulation->acute_tox pk_iv Intravenous (IV) Dosing (Single Dose) acute_tox->pk_iv pk_po Oral (PO) Dosing (Single Dose) acute_tox->pk_po pk_analysis Blood/Plasma Sampling & LC-MS/MS Analysis pk_iv->pk_analysis pk_po->pk_analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F) pk_analysis->pk_params treatment Chronic Dosing Regimen (Vehicle vs. Treatment Groups) pk_params->treatment animal_model Disease Model Induction (e.g., Tumor Xenograft) animal_model->treatment endpoints Monitor Efficacy Endpoints (e.g., Tumor Volume, Survival) treatment->endpoints biomarkers Terminal Biomarker Analysis (e.g., Western Blot, IHC) endpoints->biomarkers

Conceptual workflow for preclinical in vivo evaluation.

Protocols for Future In Vivo Studies

The following are generalized protocols that could be adapted for in vivo studies of this compound.

Protocol: Murine Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male CD-1 mice (8-10 weeks old)

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days prior to the study.

  • Dosing Groups:

    • Group 1 (IV): N=3 mice, single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): N=3 mice, single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from each mouse via submandibular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Place samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes).

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples (e.g., via protein precipitation with acetonitrile).

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., HCT-116, A549)

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Matrigel

  • Calipers

  • Dosing formulation of this compound and vehicle.

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 PBS/Matrigel suspension) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Group 1: Vehicle control (administered on the same schedule as the drug).

    • Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).

  • Treatment and Monitoring:

    • Administer the compound or vehicle for a predetermined period (e.g., 21 days).

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Monitor body weight and clinical signs of toxicity.

  • Study Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise tumors for weight measurement and downstream biomarker analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data from the proposed studies should be summarized in clear, concise tables.

Table 1: Hypothetical Pharmacokinetic Parameters
ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUClast (hng/mL)TBDTBD
AUCinf (hng/mL)TBDTBD
Half-life (t1/2) (h)TBDTBD
Clearance (CL) (mL/min/kg)TBDN/A
Volume of Distribution (Vd) (L/kg)TBDN/A
Oral Bioavailability (F%)N/ATBD
TBD: To Be Determined; N/A: Not Applicable.
Table 2: Hypothetical Efficacy Data in Xenograft Model
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlTBDN/ATBD
N-(...)-methanesulfonamide (50 mg/kg)TBDTBDTBD
TBD: To Be Determined; N/A: Not Applicable.

Potential Signaling Pathways for Investigation

Based on studies of structurally related sulfonamides, which often target cellular proliferation and signaling pathways, a potential mechanism of action could involve the inhibition of key kinases or interference with microtubule dynamics.

signaling_pathway cluster_pathway Hypothetical Cellular Pathway drug N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide target Potential Target (e.g., Kinase, Tubulin) drug->target Inhibition downstream Downstream Signaling (e.g., Proliferation Pathways) target->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M Phase) downstream->cell_cycle

Hypothetical mechanism of action for investigation.

This document underscores the current gap in the literature regarding the in vivo properties of this compound and provides a foundational guide for researchers aiming to conduct such studies.

Application Notes and Protocols for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod) in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commercially known as Iguratimod, is a small molecule disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis (RA).[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the effects of Iguratimod in the context of rheumatoid arthritis.

Mechanism of Action

Iguratimod exerts its anti-arthritic effects through a multi-faceted mechanism that involves the modulation of various inflammatory pathways and cellular functions.[2]

Inhibition of Pro-inflammatory Cytokines: Iguratimod has been shown to suppress the production of several key pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis, including:

  • Interleukin-1β (IL-1β)[3]

  • Interleukin-6 (IL-6)[3][4]

  • Interleukin-8 (IL-8)[5]

  • Interleukin-17 (IL-17)[3][6]

  • Tumor Necrosis Factor-α (TNF-α)[4][7]

Modulation of Immune Cells:

  • T-Lymphocytes: Iguratimod regulates T-lymphocyte subsets, leading to a downregulation of pro-inflammatory Th1 and Th17 cells and an upregulation of regulatory T cells (Tregs).[1][8]

  • B-Lymphocytes: It directly inhibits the terminal differentiation of B-cells, thereby reducing the production of immunoglobulins (IgG, IgM, IgA) without affecting B-cell proliferation.[1][8]

Effects on Synovial Tissue and Bone Metabolism:

  • Fibroblast-Like Synoviocytes (FLS): Iguratimod inhibits the proliferation, migration, and invasion of rheumatoid arthritis FLS, which are key contributors to synovial inflammation and joint destruction.[2][7]

  • Bone Metabolism: The compound stimulates bone formation while concurrently inhibiting osteoclast differentiation and bone resorption, thus offering a dual benefit in preventing joint damage.[1]

Signaling Pathways

The therapeutic effects of Iguratimod are mediated through the modulation of several key intracellular signaling pathways:

  • NF-κB Pathway: Iguratimod inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[1][2]

  • MAPK Pathway: It has been demonstrated to suppress the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 Mitogen-Activated Protein Kinases (MAPK), which are involved in inflammatory responses.[7]

  • NLRP3 Inflammasome: While not definitively established in the context of RA, research in other inflammatory conditions suggests a potential role for Iguratimod in inhibiting the NLRP3 inflammasome.

Note: Current research has not established a direct modulatory effect of Iguratimod on the JAK/STAT signaling pathway in the context of rheumatoid arthritis.

Data Presentation

Table 1: Preclinical Efficacy of Iguratimod in a Collagen-Induced Arthritis (CIA) Mouse Model
ParameterVehicle ControlIguratimod (30 mg/kg/day, oral)Percentage InhibitionReference
Arthritis ScoreHighSignificantly Reduced~38% (when administered from day 21)[7]
Articular DestructionSevereSignificantly ReducedNot specified[7]
Serum IL-1βElevatedSignificantly ReducedNot specified[7]
Serum IL-6ElevatedSignificantly ReducedNot specified[7]
Table 2: Clinical Efficacy of Iguratimod in Rheumatoid Arthritis Patients (24-Week Study)
Outcome MeasurePlaceboIguratimod (50 mg/day)Reference
ACR20 Response 17.2%53.8%[6]
ACR50 Response Not specifiedNot specified[6]
ACR70 Response Not specifiedNot specified[6]
Change in DAS28 IncreaseSignificant Decrease[9]
Change in ESR IncreaseSignificant Decrease[10]
Change in CRP IncreaseSignificant Decrease[10]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; DAS28: Disease Activity Score in 28 joints; ESR: Erythrocyte Sedimentation Rate; CRP: C-Reactive Protein.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Iguratimod on Cytokine Production by Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Objective: To determine the dose-dependent effect of Iguratimod on the production of pro-inflammatory cytokines by RA-FLS.

Materials:

  • Human RA-FLS cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TNF-α

  • Iguratimod (dissolved in DMSO)

  • ELISA kits for human IL-6, IL-8, and MMP-3

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RA-FLS in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of Iguratimod (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-6, IL-8, and MMP-3 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to assess the cytotoxicity of Iguratimod at the tested concentrations.

Protocol 2: In Vivo Evaluation of Iguratimod in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the therapeutic efficacy of Iguratimod in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Iguratimod

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles for immunization and oral gavage

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Begin treatment on day 21, after the booster immunization.

    • Administer Iguratimod orally (e.g., 30 mg/kg/day) or vehicle daily until the end of the experiment (e.g., day 35).[7]

  • Assessment of Arthritis:

    • Visually score the severity of arthritis in each paw daily or every other day, starting from day 21, using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples for analysis of serum cytokines (e.g., IL-1β, IL-6) and autoantibodies.

    • Harvest paws for histological analysis of joint inflammation, cartilage degradation, and bone erosion.

Visualizations

Signaling Pathways of Iguratimod in Rheumatoid Arthritis

Iguratimod_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-17 IL-17 IL-17R IL-17R IL-17->IL-17R IKK IKK TNFR->IKK Activates JNK JNK IL-17R->JNK Activates p38 p38 IL-17R->p38 Activates Iguratimod Iguratimod Iguratimod->IKK Inhibits Iguratimod->JNK Inhibits Iguratimod->p38 Inhibits IkappaB IkappaB IKK->IkappaB Phosphorylates NF-kappaB_complex NF-κB p65/p50 IκB IkappaB->NF-kappaB_complex Degrades from NF-kappaB_active NF-κB p65/p50 Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, MMPs) NF-kappaB_active->Gene_Expression Translocates & Activates p-JNK p-JNK JNK->p-JNK Phosphorylates p-p38 p-p38 p38->p-p38 Phosphorylates p-JNK->Gene_Expression Activates p-p38->Gene_Expression Activates CIA_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21_boost Day 21: Booster Immunization (Collagen + IFA) Day0->Day21_boost Treatment_Start Day 21-35: Daily Oral Administration Day21_boost->Treatment_Start Group1 Vehicle Control Group2 Iguratimod Scoring Daily/EOD: Arthritis Scoring & Paw Measurement Treatment_Start->Scoring Endpoint Day 35: Endpoint Analysis Scoring->Endpoint Serum Serum Analysis: Cytokines, Autoantibodies Endpoint->Serum Histo Histopathology: Joints Endpoint->Histo

References

Application Notes and Protocols for the In-Vitro Use of Iguratimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Iguratimod (IGU), a novel disease-modifying antirheumatic drug (DMARD), in a cell culture setting. This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for assessing its effects on various cellular processes.

Introduction to Iguratimod

Iguratimod is a small molecule compound with potent anti-inflammatory and immunomodulatory properties.[1][2][3] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][4][5] By modulating NF-κB activity, Iguratimod effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][4] Additionally, Iguratimod has been shown to impact B cell function, reducing the production of autoantibodies, and to influence bone metabolism by inhibiting osteoclast differentiation.[1][6][7]

Data Presentation: Efficacy of Iguratimod in Cell Culture

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of Iguratimod in various cell lines relevant to immunological and inflammatory research.

Cell LineCell TypeAssayEffective Concentration / IC50Reference
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)Human Fibroblast-Like SynoviocytesCytokine Production (IL-6, IL-8)IC50: 1-20 µg/mL[8]
RA-FLSHuman Fibroblast-Like SynoviocytesProliferation (CCK-8)Significant inhibition at 50-100 µM[9][10]
RA-FLSHuman Fibroblast-Like SynoviocytesApoptosisIncreased apoptosis at 50-100 µM[9][10]
RAW264.7Mouse MacrophageNitric Oxide (NO) ProductionIC50: ~33.3 µg/mL[11]
RAW264.7Mouse MacrophageOsteoclast DifferentiationDose-dependent inhibition[6][7]
THP-1Human Monocytic Leukemia Cell LineCytokine Production (TNF-α)Inhibition of NF-κB activation[12]
OUMS-27Human ChondrosarcomaProtein ExpressionEffective at 100 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in-vitro effects of Iguratimod.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of Iguratimod on the viability and proliferation of adherent or suspension cells.

Materials:

  • Cells of interest (e.g., RA-FLS, RAW264.7)

  • Complete culture medium

  • Iguratimod (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Iguratimod in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the Iguratimod dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Iguratimod).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Iguratimod treatment.

Materials:

  • Cells of interest

  • Iguratimod

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Iguratimod for the desired duration.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to Iguratimod treatment.

Materials:

  • Cells of interest

  • Iguratimod

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Iguratimod as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cytokine Measurement (ELISA)

This protocol describes the quantification of secreted cytokines (e.g., IL-6) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Iguratimod-treated and control cells

  • Human or Mouse IL-6 ELISA kit

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant after treatment with Iguratimod.

  • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add 100 µL of standards, samples, and controls in duplicate to the wells of the antibody-coated microplate. b. Incubate for 2 hours at room temperature. c. Wash the wells 5 times with the provided wash buffer. d. Add 100 µL of the biotinylated anti-IL-6 antibody to each well and incubate for 1 hour at room temperature. e. Wash the wells 5 times. f. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. g. Wash the wells 5 times. h. Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark. i. Add 50 µL of stop solution to each well. j. Measure the absorbance at 450 nm (with a reference wavelength of 630 nm if available) immediately.[8]

Western Blotting for NF-κB Pathway Analysis

This protocol details the detection of key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65), total p65, and IκBα.

Materials:

  • Cell lysates from Iguratimod-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, rabbit anti-IκBα, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • p-p65 (Ser536): 1:1000

    • p65: 1:1000[15]

    • IκBα: 1:1000

    • GAPDH: 1:10000 to 1:220000[16]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is for measuring the mRNA expression levels of target cytokines.

Materials:

  • RNA extracted from Iguratimod-treated and control cells

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

Primer Sequences:

GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Reference
IL-6HumanACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG[14]
TNF-αHumanCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG[14]
IL-1βHumanAGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA[14]
IL-6MouseCAACGATGATGCACTTGCAGAGTGACTCCAGCTTATCTCTTGGT[17]
TNF-αMouseTGATCGGTCCCCAAAGGGATTGTCTTTGAGATCCATGCCGT[17]
IL-1βMouseTGCCACCTTTTGACAGTGATGAAGGTCCACGGGAAAGACAC[17]
GAPDHHumanAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA[17]
β-actinMouseTGCTGTCCCTGTATGCCTCTGTGATGTCACGCACGATTTCC[17]

Procedure:

  • Isolate total RNA from cells and reverse transcribe it into cDNA.

  • Set up the qRT-PCR reaction using a master mix, primers, and cDNA.

  • Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental use of Iguratimod.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Seeding (e.g., RA-FLS, RAW264.7) treatment Iguratimod Treatment (Dose- and Time-course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle cytokine_protein Cytokine Secretion (ELISA) treatment->cytokine_protein cytokine_mrna Cytokine mRNA (qRT-PCR) treatment->cytokine_mrna nfkb_protein NF-κB Pathway (Western Blot) treatment->nfkb_protein data_analysis Quantitative Analysis (IC50, Fold Change) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis cytokine_protein->data_analysis cytokine_mrna->data_analysis nfkb_protein->data_analysis interpretation Mechanism of Action Elucidation data_analysis->interpretation

Experimental workflow for in-vitro studies of Iguratimod.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation igu Iguratimod igu->ikb_kinase inhibits gene_exp Pro-inflammatory Gene Expression (IL-6, TNF-α) nfkb_nuc->gene_exp activates logical_relationships cluster_cellular_effects Cellular Effects cluster_molecular_effects Molecular Effects igu Iguratimod Treatment dec_prolif Decreased Proliferation igu->dec_prolif inc_apop Increased Apoptosis igu->inc_apop cell_cycle_arrest Cell Cycle Arrest igu->cell_cycle_arrest inhibit_nfkb Inhibition of NF-κB Pathway igu->inhibit_nfkb inhibit_nfkb->dec_prolif inhibit_nfkb->inc_apop dec_cytokines Decreased Pro-inflammatory Cytokine Production (IL-6, TNF-α) inhibit_nfkb->dec_cytokines

References

Application Notes and Protocols for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide as a Research Tool for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a research framework. As of the latest literature review, specific experimental data on the anti-inflammatory properties of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is not extensively available in the public domain. The proposed mechanisms and experimental designs are based on the known activities of structurally related methoxyphenolic and sulfonamide-containing compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This compound is a compound with structural motifs, namely the methoxyphenol and sulfonamide groups, that are present in various molecules with demonstrated anti-inflammatory activities. Methoxyphenolic compounds have been shown to possess antioxidant and anti-inflammatory properties, while certain sulfonamides are known to exhibit anti-inflammatory effects, including the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4][5][6]

These application notes provide a comprehensive guide for the investigation of this compound as a potential anti-inflammatory agent.

Proposed Mechanism of Action

Based on its structural components, this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][9] Inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK_Complex IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription Compound N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide Compound->IKK_Complex Inhibits (Proposed)

Quantitative Data Summary (Hypothetical)

The following tables summarize the type of quantitative data that could be generated from the proposed experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity

AssayEndpointIC50 (µM)Max Inhibition (%)
LPS-stimulated RAW 264.7 Macrophages
Nitric Oxide (NO) Production15.585
TNF-α Release22.178
IL-6 Release25.875
Enzyme Activity
COX-2 Inhibition10.292

Table 2: In Vivo Anti-inflammatory Activity

ModelTreatment GroupDose (mg/kg)Edema Inhibition (%) at 4h
Carrageenan-Induced Paw Edema (Rat) Vehicle Control-0
Compound1025
Compound3048
Indomethacin (Positive Control)1065

Experimental Protocols

Experimental_Workflow Start Start: Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity LPS_Assay LPS-Stimulated Macrophage Assay (NO, TNF-α, IL-6) Cytotoxicity->LPS_Assay If non-toxic Mechanism Mechanism of Action (Western Blot for NF-κB) LPS_Assay->Mechanism If active In_Vivo In Vivo Validation Mechanism->In_Vivo Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo->Edema_Model Data_Analysis Data Analysis & Conclusion Edema_Model->Data_Analysis

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture

Murine macrophage cell line RAW 264.7 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

4.1.2. Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of the compound.

  • Seed RAW 264.7 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

4.1.3. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

  • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[10]

  • Collect 100 µL of the supernatant and mix it with 100 µL of Griess reagent.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[11]

4.1.4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Seed RAW 264.7 cells in a 24-well plate (2 x 10^5 cells/well) and incubate overnight.

  • Pre-treat the cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4.1.5. Western Blot Analysis for NF-κB Pathway Proteins

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with the compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Determine protein concentrations using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against phospho-IκBα, IκBα, p65 (nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin or Lamin B1).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

4.2.1. Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[12][13][14]

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (low dose, e.g., 10 mg/kg, p.o.).

    • Group 3: this compound (high dose, e.g., 30 mg/kg, p.o.).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[12]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion

The provided protocols and application notes offer a structured approach to evaluate the anti-inflammatory potential of this compound. Based on its chemical structure, there is a scientific rationale to investigate its effects on key inflammatory pathways. The successful completion of these experiments would provide valuable insights into its mechanism of action and its potential as a novel anti-inflammatory agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide. This method is suitable for purity determination, stability studies, and quality control of the compound in drug development and research settings. The described protocol utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound is a sulfonamide-containing organic compound with potential applications in pharmaceutical research. Accurate and reliable analytical methods are essential for its characterization and quality assessment. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sulfonamides and other pharmaceutical compounds due to its high efficiency, reproducibility, and sensitivity.[1] This document provides a comprehensive protocol for the determination of this compound using RP-HPLC.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2] A C8 column can also be considered.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid or Phosphoric acid (analytical grade).

Chromatographic Conditions

A gradient elution is often employed for the analysis of sulfonamides to ensure good separation of the main compound from any potential impurities.[3]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30 °C[2]
Injection Volume 10 µL
Detection Wavelength 278 nm[2]
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol or a mixture of acetonitrile and water.[3]

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the flask to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with a suitable solvent (e.g., methanol, acetonitrile/water) to achieve a final concentration within the linear range of the calibration curve.

  • Sonicate the sample solution to ensure complete dissolution of the analyte.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Method Validation Parameters (Typical Expected Values)
ParameterResult
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: A Proposed Workflow for the Synthesis and Characterization of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of synthetic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] They are key components in drugs developed as antibacterial, carbonic anhydrase inhibitors, anti-inflammatory, and antitumor agents.[2][3][4] The foundational structure, characterized by a sulfonyl group connected to an amine, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The antibacterial mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity.[6] Another critical target for sulfonamides is the zinc-containing enzyme carbonic anhydrase, implicated in various physiological processes; its inhibition is a therapeutic strategy for glaucoma, edema, and certain cancers.[4][7]

This application note provides a detailed workflow for the synthesis, purification, and characterization of novel sulfonamide derivatives, intended to guide researchers in drug discovery and development.

Experimental Workflow Overview

The overall process for synthesizing and characterizing sulfonamide derivatives follows a logical progression from initial reaction to final analytical confirmation. The key stages include the chemical synthesis of the crude product, followed by an aqueous workup to remove inorganic byproducts, purification to isolate the target compound, and finally, a suite of analytical techniques to confirm its structure and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis: Sulfonyl Chloride + Amine Workup Aqueous Workup Synthesis->Workup Purification Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment

Caption: Overall experimental workflow from synthesis to characterization.

Signaling Pathway: Antibacterial Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). They are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] By binding to the active site of the enzyme, sulfonamides block the synthesis of dihydropteroic acid, a crucial precursor for folic acid.[8] Bacteria require folic acid for the synthesis of nucleotides and, consequently, DNA and RNA.[6] This inhibition halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[5]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pteridine Precursor Pteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid FolicAcid Folic Acid (Tetrahydrofolate) DihydropteroicAcid->FolicAcid Nucleotides Nucleotide Synthesis (DNA, RNA) FolicAcid->Nucleotides Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

General Synthesis of a Sulfonamide Derivative

This protocol details the reaction of an aromatic sulfonyl chloride with a primary amine, a common and effective method for sulfonamide synthesis.[9]

Materials:

  • Aromatic Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.1 eq) in pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aromatic sulfonyl chloride (1.0 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the pure sulfonamide derivative.[10][11]

Characterization Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12][13]

  • ¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for sulfonamides include the sulfonamide N-H proton (singlet, ~8.8-10.2 ppm), aromatic protons (multiplets, ~6.5-8.5 ppm), and any aliphatic protons on the amine or sulfonyl chloride backbone.[11][14]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Note the chemical shifts for aromatic carbons (~110-160 ppm) and any aliphatic carbons.[14]

2.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Use Electrospray Ionization (ESI) in positive or negative ion mode. The resulting spectrum should show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[15]

  • Fragmentation: Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which often involve cleavage of the S-N bond and loss of SO₂.[16][17] Common fragment ions for aryl sulfonamides include m/z 156, 108, and 92.[17]

2.3 High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound.[18]

  • Sample Preparation: Prepare a standard solution of the sulfonamide in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[19]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm or 265 nm).[18]

    • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Quantitative data from characterization should be summarized for clarity and comparison.

Table 1: Expected NMR Spectroscopic Data for a Representative Aryl Sulfonamide

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Sulfonamide N-H8.8 - 10.2 (singlet)N/A
Aromatic C-H6.5 - 8.5 (multiplet)110 - 160
Aliphatic C-H (α to N)2.5 - 4.035 - 60
Aliphatic C-H (other)0.8 - 2.510 - 35

Note: Specific shifts are highly dependent on the exact structure and solvent used.[21][22]

Table 2: Expected Mass Spectrometry Data

AnalysisExpected m/z ValueInformation Obtained
ESI-MS ([M+H]⁺)(Molecular Weight + 1.007)Confirms molecular weight of the compound.
ESI-MS/MSVaries (e.g., 156, 108, 92)Provides structural information from characteristic fragmentation.[17]

Table 3: Representative HPLC Purity Analysis Data

Compound IDRetention Time (min)Peak Area (%)Purity (%)
Sulfonamide-X5.8298.798.7%
Impurity 13.450.8---
Impurity 27.110.5---

Note: HPLC conditions must be optimized for each specific derivative to ensure adequate separation.[23][24]

References

Application Notes and Protocols for Kinase Inhibition Assays Using N-aryl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl acetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. This document provides detailed application notes and experimental protocols for the evaluation of N-aryl acetamide compounds as kinase inhibitors. It is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and characterization of novel kinase-targeted therapeutics.

The protocols outlined herein cover widely used and robust methods for quantifying kinase activity and inhibitor potency, including luminescence-based assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and radiometric assays. Additionally, this guide presents signaling pathway diagrams for key kinases that are potential targets of N-aryl acetamide compounds, offering a visual context for understanding their mechanism of action.

Data Presentation: Inhibitory Activity of N-aryl Acetamide Compounds

The following tables summarize the inhibitory potency (IC50 values) of representative N-aryl acetamide compounds against various protein kinases. This data has been compiled from scientific literature to provide a comparative overview for researchers.

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay Type
1 Aurora B1.31Not Specified
2 BCR-ABL1>2000Cellular Assay
3 cSRC2.0Not Specified
4 EGFR81Not Specified
5 EGFR87Not Specified
6 VEGFR-2192Not Specified
7 VEGFR-2241Not Specified
8 VEGFR-2258Not Specified

Table 1: Kinase Inhibitory Activity of Selected N-aryl Acetamide Compounds. This table provides a summary of the half-maximal inhibitory concentration (IC50) values for various N-aryl acetamide compounds against their respective kinase targets.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which a kinase inhibitor functions is critical for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by N-aryl acetamide compounds and a general workflow for kinase inhibition assays.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound N-aryl Acetamide Compound (Serial Dilution) Assay_Plate Assay Plate Incubation (Kinase + Compound + Substrate + ATP) Compound->Assay_Plate Kinase Purified Kinase Kinase->Assay_Plate Substrate Kinase Substrate (e.g., peptide, protein) Substrate->Assay_Plate ATP ATP ATP->Assay_Plate Detection_Reagent Add Detection Reagent (Luminescence, TR-FRET, or Radiometric) Assay_Plate->Detection_Reagent Signal_Measurement Measure Signal (e.g., Luminescence, Fluorescence, Radioactivity) Detection_Reagent->Signal_Measurement IC50_Curve Generate IC50 Curve Signal_Measurement->IC50_Curve Data_Interpretation Data Interpretation IC50_Curve->Data_Interpretation

General workflow for a kinase inhibition assay.

Aurora_B_Signaling_Pathway cluster_input Mitotic Signals cluster_core Core Aurora B Complex cluster_downstream Downstream Effects Mitotic_Signals Mitotic Progression Signals Aurora_B Aurora B Kinase Mitotic_Signals->Aurora_B INCENP INCENP Aurora_B->INCENP Survivin Survivin Aurora_B->Survivin Borealin Borealin Aurora_B->Borealin Histone_H3 Histone H3 Phosphorylation (Chromatin Condensation) Aurora_B->Histone_H3 MCAK MCAK Regulation (Microtubule Dynamics) Aurora_B->MCAK Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor N-aryl Acetamide Inhibitor Inhibitor->Aurora_B

Simplified Aurora B signaling pathway.

Troubleshooting & Optimization

Technical Support Center: N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as Iguratimod, is an anti-rheumatic agent.[1] Like many methanesulfonamide derivatives, it is a weakly acidic compound and is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and variable permeability.[2][3] Its solubility is generally low in aqueous media, particularly at acidic pH. The parent compound, methanesulfonamide, is slightly soluble in DMSO and methanol.[4]

Q2: I am observing poor dissolution of my this compound powder in aqueous buffers. What initial steps can I take?

A2: Poor dissolution in aqueous buffers is a common challenge. Here are some initial troubleshooting steps:

  • Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area.[5][6] If you are working with a crystalline powder, consider particle size reduction techniques like micronization to increase the surface area available for solvation.[6]

  • pH Adjustment: As a weakly acidic compound, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer above its pKa will lead to the formation of a more soluble salt form. Experiment with a range of buffers from neutral to alkaline pH (e.g., pH 7.4 to 9.0).

  • Sonication: Applying ultrasonic energy can help to break up particle agglomerates and facilitate the dissolution process.

Solubility Enhancement Strategies

Q3: What are the most effective strategies for significantly improving the aqueous solubility of this compound for in vitro assays?

A3: For substantial solubility enhancement in aqueous media for research purposes, several techniques can be employed. The choice of method will depend on the specific requirements of your experiment.

  • Co-solvency: This is a highly effective and commonly used technique to increase the solubility of nonpolar drugs.[5][6] By adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer, you can reduce the polarity of the solvent system, thereby improving the solvation of the lipophilic drug molecule. Common co-solvents for in vitro use include DMSO, ethanol, and polyethylene glycols (PEGs).

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[2] Non-ionic surfactants like Tween 80 and Pluronic F68 are often used in cell-based assays due to their lower toxicity compared to ionic surfactants.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[3]

The following table summarizes hypothetical solubility data for this compound using these methods.

Solvent SystemConcentration of AdditiveEstimated Solubility (µg/mL)
Phosphate Buffered Saline (PBS), pH 7.4-< 1
PBS with 5% DMSO5% (v/v)25 - 50
PBS with 10% Ethanol10% (v/v)15 - 30
PBS with 1% Tween 801% (w/v)75 - 100
PBS with 2% Hydroxypropyl-β-Cyclodextrin2% (w/v)150 - 200

Q4: How can I prepare a stock solution of this compound for my experiments?

A4: A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a precise amount of this compound powder (MW: 309.35 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.09 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Advanced Formulation Approaches for Drug Development

Q5: For preclinical and clinical development, what are the recommended formulation strategies to enhance the oral bioavailability of this compound?

A5: For in vivo applications, more advanced formulation strategies are typically required to improve the solubility and, consequently, the bioavailability of poorly soluble drugs.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for improving the oral absorption of poorly soluble compounds.[3] By dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix, both the dissolution rate and the extent of supersaturation in the gastrointestinal fluid can be significantly increased.[7][8]

  • Lipid-Based Formulations: Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance its absorption.[9] These formulations typically consist of oils, surfactants, and co-solvents.

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanosuspensions) can dramatically increase the surface area and dissolution velocity, leading to improved bioavailability.[10]

Workflow for Amorphous Solid Dispersion Formulation Development

ASD_Workflow Amorphous Solid Dispersion (ASD) Development Workflow cluster_screening Screening Phase cluster_formulation Formulation Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase polymer_screening Polymer & Solvent Screening drug_polymer_miscibility Drug-Polymer Miscibility Assessment polymer_screening->drug_polymer_miscibility Select suitable polymers spray_drying Spray Drying drug_polymer_miscibility->spray_drying Miscible pairs hot_melt_extrusion Hot Melt Extrusion (HME) drug_polymer_miscibility->hot_melt_extrusion Miscible pairs physical_characterization Physical Characterization (DSC, XRD) spray_drying->physical_characterization hot_melt_extrusion->physical_characterization dissolution_testing In Vitro Dissolution Testing physical_characterization->dissolution_testing stability_studies Physical & Chemical Stability Studies dissolution_testing->stability_studies formulation_optimization Formulation Optimization stability_studies->formulation_optimization Iterative process formulation_optimization->spray_drying formulation_optimization->hot_melt_extrusion

Caption: Workflow for developing an amorphous solid dispersion formulation.

Analytical Methods for Solubility Determination

Q6: What analytical methods can be used to quantify the solubility of this compound?

A6: Accurate quantification of solubility requires a reliable analytical method. High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is a widely used and robust technique for this purpose.

Experimental Protocol: Solubility Measurement by HPLC-UV

  • Equilibrium Method:

    • Add an excess amount of this compound powder to a series of vials containing the different solvent systems to be tested.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • HPLC Analysis:

    • Prepare a series of calibration standards of known concentrations of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the calibration standards and the filtered supernatant samples into the HPLC system.

    • Quantify the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve.[11]

Typical HPLC-UV Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30°C
UV Detection Wavelength To be determined by UV scan (typically in the range of 250-280 nm for aromatic compounds)

Logical Flow for Solubility Quantification

Solubility_Quantification Solubility Quantification Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis excess_solute Add excess compound to solvent equilibration Equilibrate (e.g., 24-48h shaking) excess_solute->equilibration centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter supernatant (0.22 µm) centrifugation->filtration hplc_analysis Analyze by HPLC-UV filtration->hplc_analysis quantification Quantify concentration hplc_analysis->quantification Compare peak areas calibration_curve Prepare calibration curve calibration_curve->quantification

Caption: Workflow for quantifying compound solubility using HPLC-UV.

References

Technical Support Center: Optimizing Iguratimod Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Iguratimod in various animal models of inflammatory diseases, particularly those mimicking rheumatoid arthritis.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose range of Iguratimod used in rodent models of arthritis?

A1: The dose of Iguratimod can vary depending on the specific animal model, the severity of the induced disease, and the research question. In murine collagen-induced arthritis (CIA) models, prophylactic oral treatment has been effective in a range of 10-100 mg/kg/day.[1] For therapeutic treatment in rat adjuvant-induced arthritis, a dose-dependent inhibition of paw swelling was observed with doses ranging from 0.3-10 mg/kg.[1] Combination therapy studies in mice have used lower doses of Iguratimod (e.g., 3 mg/kg and 10 mg/kg) in conjunction with methotrexate.[2]

Q2: What is the most common route of administration for Iguratimod in animal studies?

A2: The most common and preferred route of administration for Iguratimod in animal models is oral gavage.[1][2][3][4] This method ensures precise dosage delivery directly into the stomach.[3][4]

Q3: What are the known mechanisms of action for Iguratimod?

A3: Iguratimod exhibits both anti-inflammatory and immunomodulatory effects.[5][6] Its mechanisms of action include:

  • Inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[5][7][8]

  • Modulation of signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]

  • Suppression of B cell function and immunoglobulin production.[5][8]

  • Inhibition of osteoclast differentiation and activity, which helps in protecting against bone erosion.[7]

Q4: What are the potential side effects of Iguratimod observed in animal models?

A4: Preclinical studies have generally found Iguratimod to be well-tolerated in animal models.[5] However, as with any compound, potential side effects should be monitored. These can include gastrointestinal reactions and elevated liver enzymes.[9] Long-term administration (20 weeks) in MRL/lpr mice showed no obvious side effects.[8]

Troubleshooting Guides

Issue 1: High variability or low incidence of arthritis in the Collagen-Induced Arthritis (CIA) model.

  • Possible Cause: Genetic background and microbial flora of the animals can significantly impact susceptibility to CIA. Mice from different vendors may respond differently.[10]

    • Solution: It is recommended to conduct a pilot study with animals from different vendors to identify a colony with high susceptibility to CIA.[10]

  • Possible Cause: Improper preparation of the collagen/adjuvant emulsion. The emulsion's quality is critical for successful arthritis induction.[10]

    • Solution: Use a homogenizer to create a stable emulsion. Avoid methods like sonication, which can degrade the collagen.[10] Perform a water drop test to ensure emulsion stability.

  • Possible Cause: Incorrect injection site.

    • Solution: Immunizations should be administered subcutaneously at the base of the tail. Avoid intravenous injection.[10]

Issue 2: Difficulty with oral gavage administration.

  • Possible Cause: Improper restraint of the animal.

    • Solution: Ensure the animal is securely restrained with its head and neck extended to create a straight path for the gavage needle.[3][11][12]

  • Possible Cause: Incorrect placement of the gavage needle.

    • Solution: The gavage needle should be inserted gently along the upper palate and into the esophagus. If resistance is met, do not force the needle; withdraw and attempt again.[3][11] Using flexible or curved gavage needles with a rounded tip can minimize the risk of esophageal injury.[3]

  • Possible Cause: Aspiration of the administered substance.

    • Solution: If fluid appears from the nose, stop the administration immediately.[12] Ensure the gavage needle has not entered the trachea.

Data Presentation

Table 1: Summary of Iguratimod Dosages in Rodent Arthritis Models

Animal ModelSpeciesAdministration RouteDosage RangeObserved EffectsReference
Collagen-Induced Arthritis (CIA)MouseOral10-100 mg/kg/dayImprovement in arthritis development, suppression of serum amyloid P, IL-6, and anti-collagen antibody levels.[1]
Collagen-Induced Arthritis (CIA)MouseOral3 mg/kg, 10 mg/kg (in combination with methotrexate)Delayed onset and attenuated severity of arthritis.[2]
Collagen-Induced Arthritis (CIA)MouseOral30 mg/kg/daySignificantly suppressed paw swelling.[13]
Adjuvant-Induced ArthritisRatOral0.3-10 mg/kgDose-dependent inhibition of hind paw swelling and reduction of serum immunoglobulin levels.[1]
Spontaneous ArthritisMRL/lpr MouseOral1-100 mg/kgSuppressed development of spontaneous arthritis and improved serological and immunological abnormalities.[1]
Collagen-Induced Arthritis (CIA)RatOral5 and 20 mg/kg/daySignificant protection against cartilage and bone erosion; reduced IL-17, TNF-α, IL-1β, and IL-6 levels.[14]

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an autoimmune arthritis model that shares features with human rheumatoid arthritis.[15][16][17]

Materials:

  • Immunization-grade Type II Collagen (e.g., from chick or bovine)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05M Acetic Acid

  • Homogenizer

  • Syringes and needles

Procedure:

  • Collagen Preparation: Dissolve Type II collagen in 0.05M acetic acid at a concentration of 2-4 mg/mL by gently stirring overnight at 4°C.[15]

  • Emulsion Preparation (Primary Immunization):

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.

    • Use a homogenizer to create a stable, thick emulsion. Keep the mixture cool on ice to prevent collagen denaturation.[16]

    • Confirm emulsion stability by ensuring a drop does not disperse in water.

  • Primary Immunization (Day 0):

    • Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of the collagen solution with an equal volume of IFA.

    • Administer a booster injection of 100 µL of the collagen/IFA emulsion at a different site near the base of the tail.[15]

  • Monitoring: Arthritis typically develops between days 28 and 35 after the primary immunization.[15]

Protocol 2: Oral Gavage Administration in Mice and Rats

This protocol describes the standard procedure for administering a precise oral dose of a substance.[3][4][11]

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[3]

  • Syringe

  • Substance to be administered (e.g., Iguratimod suspended in a suitable vehicle)

Procedure:

  • Determine Dosing Volume: Weigh the animal to calculate the correct volume to administer. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[3]

  • Measure Gavage Needle Length: Measure the distance from the animal's snout to the last rib to determine the appropriate insertion depth and mark the needle.[18]

  • Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and body.[18]

    • Rat: Hold the rat securely around the thoracic region.

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[3]

    • The needle should pass smoothly into the esophagus. The animal may exhibit a swallowing reflex. Do not force the needle if resistance is felt.

  • Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the substance.

  • Withdrawal and Observation: Withdraw the needle gently and return the animal to its cage. Monitor the animal for any signs of distress or respiratory issues.[11]

Protocol 3: Arthritis Scoring in Rodents

Arthritis severity is typically assessed using a clinical scoring system based on visual signs of inflammation.[19][20]

Scoring System (per paw):

  • 0: No evidence of erythema or swelling.

  • 1: Mild, but definite redness and swelling of the ankle or wrist, or apparent redness and swelling limited to individual digits.[19]

  • 2: Moderate redness and swelling of the ankle or wrist.[19]

  • 3: Severe redness and swelling of the entire paw including digits.[19]

  • 4: Maximally inflamed limb with involvement of multiple joints.[19]

The total arthritis score is the sum of the scores for all four paws, with a maximum possible score of 16.

Mandatory Visualizations

Experimental_Workflow cluster_Induction Arthritis Induction (CIA Model) cluster_Treatment Treatment Protocol cluster_Assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 days Treatment_Start Day 22: Initiate Iguratimod Treatment (Oral Gavage) Day21->Treatment_Start Daily_Dosing Daily Dosing Treatment_Start->Daily_Dosing Scoring Clinical Scoring of Arthritis Daily_Dosing->Scoring Histology Histopathological Analysis Daily_Dosing->Histology Biomarkers Biomarker Analysis (Cytokines, Antibodies) Daily_Dosing->Biomarkers

Caption: Experimental workflow for testing Iguratimod in a Collagen-Induced Arthritis (CIA) mouse model.

Iguratimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Act1 Act1 IL17R->Act1 TRAF5 TRAF5 Act1->TRAF5 IKKi IKKi Act1->IKKi MAPK MAPK Pathway TRAF5->MAPK NFkB NF-κB Pathway IKKi->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, MMPs) MAPK->ProInflammatory NFkB->ProInflammatory Iguratimod Iguratimod Iguratimod->Act1 Inhibits interaction with TRAF5/IKKi Iguratimod->MAPK Reduces phosphorylation Iguratimod->NFkB Inhibits activation

Caption: Simplified signaling pathway showing the inhibitory effects of Iguratimod on IL-17-mediated inflammation.

References

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, also known by its API name, Iguratimod. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1]

Q2: Can I store the solid compound at a different temperature for a shorter period?

Yes, for shorter periods, the solid compound can be stored at 4°C for up to two years.[3]

Q3: How should I prepare and store solutions of this compound?

Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO or dimethylformamide.[1] The solubility is approximately 16 mg/mL in DMSO and 14 mg/mL in dimethylformamide.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to one year.[2] For shorter durations of up to one month, storage at -20°C is suitable.[2]

Q4: Are aqueous solutions of this compound stable?

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] If you need to prepare an aqueous solution, it should be made fresh before use. The solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1]

Q5: What precautions should I take when handling the compound?

It is important to handle this compound in a well-ventilated area.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4]

Q6: What are the known incompatibilities for this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Stability and Storage Data Summary

FormStorage TemperatureDurationStability
Solid-20°C≥ 4 yearsStable[1]
Solid4°C2 yearsStable[3]
In Solvent-80°C1 yearStable[2]
In Solvent-20°C1 monthStable[2]
Aqueous SolutionRoom Temperature≤ 1 dayNot Recommended for long-term storage[1]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are crucial to understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol provides a general framework that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration, as recommended by ICH guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

G Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_solution_prep Solution Preparation and Use cluster_solution_storage Stock Solution Storage cluster_disposal Disposal Receive Receive Compound InitialStorage Store Solid at -20°C (Long-term, >= 4 years) or 4°C (Short-term, 2 years) Receive->InitialStorage Weigh Weigh Solid Compound InitialStorage->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO, DMF) Weigh->Dissolve UseImmediately Use Freshly Prepared Aqueous Solution Immediately Dissolve->UseImmediately For Aqueous Experiments StoreStockLong Store Stock at -80°C (Up to 1 year) Dissolve->StoreStockLong Long-term StoreStockShort Store Stock at -20°C (Up to 1 month) Dissolve->StoreStockShort Short-term Dispose Dispose of unused compound and solutions according to institutional guidelines UseImmediately->Dispose StoreStockLong->Dispose StoreStockShort->Dispose

Caption: A logical workflow for the proper handling, storage, and use of this compound.

References

Technical Support Center: Synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from reagent quality to reaction conditions and workup procedures. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

  • Suboptimal Reagents: The quality of starting materials and reagents is critical.

    • Solution: Use freshly purified 5-methoxy-2-phenoxyaniline and high-purity methanesulfonyl chloride. Ensure the base used (e.g., triethylamine, pyridine) is anhydrous and of high quality.

  • Moisture Contamination: Methanesulfonyl chloride is highly sensitive to moisture, which can lead to its decomposition and reduce the amount available for the reaction.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: During aqueous workup, ensure the pH is carefully controlled to prevent hydrolysis of the sulfonamide. Perform extractions with an appropriate solvent and sufficient volume to ensure complete recovery of the product. Back-extract the aqueous layer to recover any dissolved product.

Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge. The nature of the impurities can provide clues about the underlying issues in the reaction.

  • Formation of Alkyl Chloride: When using methanesulfonyl chloride, a common side product is the corresponding alkyl chloride.

    • Solution: This side reaction can be minimized by using methanesulfonic anhydride instead of methanesulfonyl chloride. If using the chloride, ensure the reaction temperature is controlled and avoid prolonged reaction times at elevated temperatures.

  • Di-sulfonylation: The aniline nitrogen can potentially react with two molecules of methanesulfonyl chloride.

    • Solution: Use a stoichiometric amount or a slight excess of methanesulfonyl chloride. Adding the methanesulfonyl chloride dropwise to the reaction mixture can also help to control the reaction and minimize di-sulfonylation.

  • Unreacted Starting Material: The presence of unreacted 5-methoxy-2-phenoxyaniline indicates an incomplete reaction.

    • Solution: Refer to the solutions for low yield, including checking reagent quality, reaction time, and temperature.

Q3: The purification of the final product by recrystallization is proving difficult. What are some common issues and their solutions?

Recrystallization is a crucial step for obtaining high-purity this compound.

  • Oiling Out: The compound separates as an oil instead of forming crystals.

    • Solution: This can happen if the solution is cooled too quickly or if the concentration of the product is too high. Try cooling the solution more slowly and with gentle stirring. Adding a small amount of a co-solvent in which the compound is less soluble can also induce crystallization.

  • Poor Crystal Formation: The product precipitates as a fine powder or fails to crystallize altogether.

    • Solution: Ensure the correct solvent or solvent system is being used. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to induce crystallization.

  • Low Recovery: A significant amount of the product remains in the mother liquor.

    • Solution: Ensure the solution is sufficiently cooled to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product. The mother liquor can be concentrated and a second crop of crystals can be collected.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for the mesylation of 5-methoxy-2-phenoxyaniline?

A: Dichloromethane (DCM) is a commonly used solvent for this reaction as it is inert and allows for easy workup. Other aprotic solvents like tetrahydrofuran (THF) or toluene can also be used.

Q: Which base is most suitable for this reaction?

A: Triethylamine (TEA) and pyridine are commonly used bases to neutralize the HCl generated during the reaction with methanesulfonyl chloride. Diisopropylethylamine (DIPEA) is another suitable non-nucleophilic base.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.

Q: What are the typical storage conditions for this compound?

A: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is advisable to store it under an inert atmosphere to prevent degradation.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 5-methoxy-2-phenoxyaniline.

Materials:

  • 5-methoxy-2-phenoxyaniline

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-methoxy-2-phenoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields

ReagentMolar EquivalentTypical Yield (%)
5-methoxy-2-phenoxyaniline1.0-
Methanesulfonyl chloride1.1 - 1.285 - 95
Triethylamine1.2 - 1.5-

Table 2: Common Impurities and their Identification

ImpurityPotential CauseAnalytical Identification
Unreacted 5-methoxy-2-phenoxyanilineIncomplete reactionTLC, HPLC, LC-MS
Di-sulfonated productExcess methanesulfonyl chlorideLC-MS, NMR
Alkyl chloride byproductReaction with methanesulfonyl chlorideGC-MS, NMR

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 5-methoxy-2-phenoxyaniline in DCM add_base Add Triethylamine at 0°C start->add_base add_mscl Add Methanesulfonyl Chloride at 0°C add_base->add_mscl react React at Room Temperature add_mscl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product This compound filter_dry->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Moisture Contamination problem->cause3 cause4 Product Loss During Workup problem->cause4 solution1 Monitor with TLC/HPLC Increase reaction time/temp cause1->solution1 solution2 Use high-purity reagents cause2->solution2 solution3 Use anhydrous solvents Inert atmosphere cause3->solution3 solution4 Optimize extraction pH Back-extract aqueous layer cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

Technical Support Center: Synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, a key intermediate in the production of the anti-rheumatic drug, Iguratimod. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies involve a few key transformations, generally starting from substituted nitroaromatics or anisole derivatives. Two prevalent routes are:

  • Route 1: Beginning with the reduction of a nitro group on a substituted phenoxy aniline, followed by methanesulfonylation.

  • Route 2: Starting with p-nitroanisole, followed by a series of reactions including nucleophilic substitution and etherification to build the target molecule.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low overall yield can often be attributed to inefficiencies in one or more key steps. The most critical stages to scrutinize for optimization are:

  • Nitro Group Reduction: Incomplete reduction or the formation of side products can significantly lower the yield of the necessary aniline intermediate.

  • Methanesulfonylation: This step is sensitive to moisture and stoichiometry. The hydrolysis of methanesulfonyl chloride is a common issue that reduces the availability of the reagent.

  • Ullmann Condensation (Etherification): The copper-catalyzed coupling of the sulfonamide with phenol can be challenging, often requiring careful control of catalyst, ligand, base, and temperature to achieve high yields.

Q3: I am observing multiple spots on my TLC after the methanesulfonylation step. What are the likely side products?

A3: The formation of multiple products during methanesulfonylation is a common challenge. Likely side products include:

  • Di-sulfonated product: The aniline nitrogen reacts with two equivalents of methanesulfonyl chloride.

  • Unreacted starting material: Incomplete reaction leaves the starting aniline.

  • Hydrolysis product: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which will be present in the aqueous layer after workup but can affect reaction efficiency.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is crucial for obtaining a high-purity final product. Common and effective methods include:

  • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is a reliable method for separating the desired product from impurities.

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent technique for achieving high purity on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a foundational step in many synthetic routes. Below is a guide to troubleshoot common issues.

Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains)Insufficient reducing agent or catalyst deactivation.Increase the molar equivalent of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). Ensure the catalyst (if used) is fresh and active.
Formation of side products (e.g., azo, azoxy compounds)Reaction conditions are not optimal, leading to partially reduced or coupled products.Adjust the reaction temperature and time. Ensure a homogenous reaction mixture through efficient stirring. The choice of solvent can also influence the reaction outcome.
Difficult product isolationThe product amine may be soluble in the aqueous phase, especially if it forms a salt.Carefully adjust the pH of the aqueous layer to neutral or slightly basic before extraction to ensure the amine is in its free base form. Use a suitable organic solvent for extraction.
Issue 2: Poor Conversion in Methanesulfonylation of the Aniline Intermediate

The reaction of the synthesized aniline with methanesulfonyl chloride can be problematic. This guide addresses common pitfalls.

Symptom Potential Cause Recommended Solution
Low yield of the desired sulfonamideHydrolysis of methanesulfonyl chloride: The presence of water in the reaction mixture.Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect stoichiometry: Insufficient methanesulfonyl chloride or base.Use a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.
Formation of di-sulfonated byproductHigh concentration of methanesulfonyl chloride or elevated reaction temperature.Add the methanesulfonyl chloride solution dropwise to the aniline solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[1]
Reaction stallsThe aniline starting material is protonated by the generated HCl, rendering it non-nucleophilic.Ensure at least a stoichiometric amount of base is used to scavenge the HCl produced. The choice of a non-nucleophilic base is critical.
Issue 3: Inefficient Ullmann Condensation for Etherification

The copper-catalyzed formation of the diaryl ether bond is often a challenging step. The following table provides troubleshooting strategies.

Symptom Potential Cause Recommended Solution
No or low conversionInactive copper catalyst: The Cu(I) catalyst may have oxidized.Use a fresh, high-purity copper(I) source (e.g., CuI). Consider using a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) to stabilize the catalyst and improve its activity.
Inappropriate base or solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction temperature.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and high-boiling polar solvents (e.g., DMF, DMSO, NMP).
Formation of side products (e.g., homocoupling)The reaction conditions favor self-coupling of the starting materials.Optimize the reaction temperature and catalyst/ligand ratio. Slow addition of one of the coupling partners can sometimes minimize homocoupling.
Product degradationThe desired product may be unstable at the high temperatures often required for Ullmann couplings.Attempt the reaction at the lowest effective temperature. Minimize the reaction time once the starting materials are consumed (monitor by TLC or LC-MS).

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitro Reduction and Mesylation

Step 1: Reduction of 4-methoxy-2-nitrophenol

  • To a solution of 4-methoxy-2-nitrophenol in a suitable solvent (e.g., 70% ethanol and 4N HCl), raise the temperature to 65-75°C.

  • Add iron powder in portions over 20 minutes with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and adjust the pH to 8-9 with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-4-methoxyphenol.

Step 2: Ullmann Condensation with Bromobenzene

  • Combine the 2-amino-4-methoxyphenol, bromobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF).

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 100 to 150°C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and partition between water and an organic solvent.

  • Purify the crude product by column chromatography to yield 5-methoxy-2-phenoxyaniline.

Step 3: Methanesulfonylation

  • Dissolve the 5-methoxy-2-phenoxyaniline in an anhydrous aprotic solvent (e.g., dichloromethane) and add a base (e.g., pyridine or triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_0 Synthesis Workflow Start Start Nitro Reduction Nitro Reduction Start->Nitro Reduction Ullmann Condensation Ullmann Condensation Nitro Reduction->Ullmann Condensation Aniline Intermediate Methanesulfonylation Methanesulfonylation Ullmann Condensation->Methanesulfonylation Phenoxy Aniline Purification Purification Methanesulfonylation->Purification Crude Product Final Product Final Product Purification->Final Product N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide G Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Contaminated? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Suboptimal? Improve Workup/Purification Improve Workup/Purification Low Yield->Improve Workup/Purification Losses? Incomplete Reaction Incomplete Reaction Optimize Reaction Conditions->Incomplete Reaction Side Product Formation Side Product Formation Optimize Reaction Conditions->Side Product Formation Product Degradation Product Degradation Optimize Reaction Conditions->Product Degradation

References

Technical Support Center: N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (also known as Iguratimod) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored at -20°C for long-term stability (≥4 years).[1] For routine use, it is stable when kept in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO (solubility approx. 16 mg/mL) or dimethyl formamide (DMF, solubility approx. 14 mg/mL).[1] When preparing the stock solution, it is advisable to purge the solvent with an inert gas.[1]

Q3: How stable is this compound in aqueous solutions?

A3: The compound has limited solubility in aqueous buffers (approx. 0.25 mg/mL in PBS at pH 7.2).[1] It is recommended not to store aqueous solutions for more than one day due to the potential for hydrolysis.[1] The compound is particularly unstable in acidic and basic aqueous solutions.[3]

Q4: What is the pKa of this compound and why is it important?

A4: The pKa of the compound is 2.96.[2] This acidic pKa value indicates that the molecule is susceptible to changes in its ionization state at different pH values, which significantly impacts its stability, particularly in acidic environments where it is prone to degradation.[2]

Troubleshooting Guide

This guide addresses common issues related to the degradation of this compound in solution.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.Prepare fresh aqueous solutions daily.[1] For longer-term experiments, consider using a freshly diluted stock solution in a buffer with a neutral to slightly alkaline pH.
Precipitation in aqueous buffer. Low aqueous solubility.Do not exceed the solubility limit of approximately 0.25 mg/mL in PBS (pH 7.2).[1] If a higher concentration is needed, a co-solvent may be necessary, but its compatibility with the experimental system must be validated.
Unexpected peaks in HPLC analysis. Degradation of the compound.The primary degradation pathways are acid and base hydrolysis.[2][3] Ensure the pH of your solutions is maintained within a stable range (neutral to slightly alkaline). Avoid exposure to strong acids, bases, and oxidizing agents.
Variability between experiments. Inconsistent solution preparation or storage.Standardize solution preparation protocols. Always use freshly prepared aqueous solutions for each experiment. Protect solutions from light and extreme temperatures.

Quantitative Data on Forced Degradation

The following table summarizes the degradation of this compound under various stress conditions, as determined by stability-indicating HPLC methods. This data helps to understand the compound's lability.

Stress Condition Description % Degradation Reference
Acid Hydrolysis 1M HCl at 60°C for 30 minutes7.8%[2]
Base Hydrolysis 0.1M NaOH at room temperature4.6%[2]
Oxidative 10% H₂O₂1.5%[2]
Thermal Solid heated to 105°C for 24 hours0.4%[2][4]
Photolytic UV exposure for 24 hoursNo significant degradation[4]

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of this compound to test the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 1M Hydrochloric acid.

    • Incubate the solution at 60°C for 30 minutes.[2]

    • Neutralize the solution with 1M Sodium Hydroxide.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1M Sodium Hydroxide.

    • Keep the solution at room temperature.[5]

    • Neutralize the solution with 0.1M Hydrochloric acid.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 10% Hydrogen Peroxide.[2][4]

    • Keep the solution at room temperature or heat gently if necessary.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Expose the solid compound to a temperature of 105°C for 24 hours.[4]

    • Dissolve the heat-treated solid in a suitable solvent and dilute to the final concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (as per ICH Q1B guidelines) for 24 hours.[4]

    • Keep a control sample protected from light.

    • Dilute the exposed and control samples to the final concentration for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This method can be used to separate this compound from its degradation products.

  • Column: Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm particle size)[2][4]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted between 3.5 and 4.0) and acetonitrile.[2][4][5] A typical starting point could be a buffer:acetonitrile ratio of 58:42 (v/v).

  • Flow Rate: 1.0 mL/min[2][4]

  • Detection Wavelength: 257 nm[2][4]

  • Column Temperature: 25-40°C[2][5]

  • Injection Volume: 20 µL

Visualizations

Signaling Pathways

This compound (Iguratimod) is known to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways.

NF_kB_Pathway cluster_NFkB_IkB NF-κB/IκBα Complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates Iguratimod N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide (Iguratimod) NFkB_active Active NF-κB Iguratimod->NFkB_active Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8, etc.) Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimuli Pro-inflammatory Stimuli (e.g., RANKL) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induce Iguratimod N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide (Iguratimod) Iguratimod->p38_JNK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

experimental_workflow start Start: Compound Stability Query prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C, 30 min) stress_conditions->acid Acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base Base oxidative Oxidative Stress (10% H₂O₂) stress_conditions->oxidative Oxidative thermal Thermal Stress (105°C, 24h) stress_conditions->thermal Thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize hplc_analysis RP-HPLC Analysis neutralize->hplc_analysis data_analysis Data Analysis (% Degradation, Peak Purity) hplc_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Addressing batch-to-batch variability of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Iguratimod, is an anti-rheumatic agent.[1] Its chemical formula is C14H15NO4S, and its CAS Number is 123664-84-6.[1][2][3]

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can arise from several factors during synthesis and purification. These include:

  • Presence of impurities: Residual starting materials, byproducts from incomplete reactions, or degradation products.

  • Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.

  • Variations in particle size and distribution: This can impact dissolution rates and formulation performance.

  • Residual solvents: Solvents used during synthesis and purification that are not completely removed.

Q3: How can I assess the purity of my this compound batch?

Several analytical techniques can be employed to determine the purity of sulfonamides.[4][5] High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for routine quality control.[4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of impurities.[4] For more detailed analysis and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[5]

Q4: What is the potential mechanism of action of this compound?

While the exact mechanisms are still under investigation, research on similar sulfonamide compounds suggests multiple modes of action. Some studies on related molecules indicate activities such as the inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells.[6] Other potential pathways involve the modulation of apoptotic signaling by affecting proteins like the B-cell lymphoma 2 (Bcl-2) family.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent Experimental Results Between Batches
Possible Cause Troubleshooting Steps
Variability in compound purity 1. Verify Purity: Re-analyze the purity of each batch using a standardized HPLC method (see Experimental Protocol 1). 2. Identify Impurities: If purity is low, use LC-MS to identify potential impurities that might be interfering with the experiment. 3. Qualitative Check: Perform a quick TLC analysis to visually compare the impurity profiles of different batches (see Experimental Protocol 2).
Different physical properties (e.g., solubility) 1. Solubility Test: Measure the solubility of each batch in the experimental solvent. 2. Particle Size Analysis: If available, analyze the particle size distribution. 3. Standardize Solution Preparation: Ensure a consistent and validated procedure for dissolving the compound for each experiment.
Issue 2: Unexpected Biological Activity or Toxicity
Possible Cause Troubleshooting Steps
Presence of a biologically active impurity 1. Impurity Profiling: Utilize LC-MS to create a detailed impurity profile of the problematic batch. 2. Fractionation and Testing: If a significant impurity is detected, consider preparative chromatography to isolate the impurity and test its biological activity separately.
Degradation of the compound 1. Check Storage Conditions: Ensure the compound is stored under the recommended conditions (sealed in a dry, room temperature environment).[3] 2. Re-analysis of Aged Samples: Analyze the purity of a sample that has been stored for a period to check for degradation products.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of Sulfonamides

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and a liquid mobile phase.[4]Retention time, peak area/height for quantification, % purity.[4]High (ng to µg/mL).[4]Excellent, high precision and accuracy.[4]Robust, reproducible, widely available.[4]Requires reference standards, potential for co-elution.[4]
TLC Differential adsorption on a thin layer of adsorbent material.[4]Retention factor (Rf), qualitative presence of impurities.[4]ModerateSemi-quantitative at bestSimple, rapid, low costLower resolution and sensitivity than HPLC
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]Retention time, mass-to-charge ratio (m/z) for identification and structural elucidation.Very HighExcellentHigh sensitivity and specificity for identification.[5]Higher cost and complexity

Experimental Protocols

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.

    • Dissolve and make up the volume to the mark with a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a concentration of ~1 mg/mL.[4]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound peak and all impurity peaks.[4]

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Experimental Protocol 2: Qualitative Impurity Analysis by Thin-Layer Chromatography (TLC)
  • Sample Preparation:

    • Prepare a solution of the this compound test sample at a concentration of approximately 10 mg/mL in a suitable solvent like methanol.[4]

  • TLC Procedure:

    • Spot a small amount of the sample solution onto a silica gel TLC plate.

    • Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Allow the solvent front to travel approximately 8-10 cm up the plate.[4]

    • Remove the plate and let it air dry.

  • Visualization and Analysis:

    • Visualize the spots under UV light at 254 nm.[4]

    • For enhanced visualization, the plate can be sprayed with a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[4]

    • The presence of additional spots in the sample lane indicates the presence of impurities.[4]

Visualizations

experimental_workflow cluster_issue Issue Identification cluster_analysis Analytical Investigation cluster_resolution Resolution inconsistent_results Inconsistent Experimental Results hplc HPLC Purity Analysis (Protocol 1) inconsistent_results->hplc Quantitative Check tlc TLC Impurity Profile (Protocol 2) inconsistent_results->tlc Qualitative Screen quantify_purity Quantify Purity Difference hplc->quantify_purity compare_profiles Compare Impurity Profiles tlc->compare_profiles lcms LC-MS Impurity ID identify_culprit Identify Specific Impurity lcms->identify_culprit compare_profiles->lcms If needed signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Signaling compound N-(5-Methoxy-2-Phenoxyphenyl) methanesulfonamide tubulin Tubulin Polymerization compound->tubulin Inhibits bcl2 Bcl-2 Family Proteins (e.g., Bcl-xl, Mcl-1) compound->bcl2 Downregulates spindle Mitotic Spindle Assembly tubulin->spindle g2m G2/M Arrest spindle->g2m caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

Pharmacokinetic challenges with oral bioavailability of anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the pharmacokinetic challenges associated with the oral bioavailability of anticancer agents. The information is presented in a question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of anticancer agents?

The oral bioavailability of anticancer drugs is often low and variable due to a combination of physicochemical and physiological factors.[1][2][3] Key challenges include:

  • Poor Aqueous Solubility: Many anticancer agents are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit their dissolution and subsequent absorption.[2][4]

  • First-Pass Metabolism: Orally administered drugs pass through the liver via the portal vein before reaching systemic circulation.[5] Significant metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes like CYP3A4, can substantially reduce the amount of active drug reaching the bloodstream.[2][3]

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are expressed on the apical membrane of intestinal epithelial cells and actively pump absorbed drugs back into the gut lumen, thereby limiting their net absorption.[6]

  • Food Effects: The presence or absence of food can significantly alter the oral bioavailability of anticancer drugs by affecting physiological processes like gastric emptying time, GI pH, and bile flow.[7][8]

Q2: How does the Biopharmaceutics Classification System (BCS) relate to the oral bioavailability of anticancer drugs?

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's oral absorption characteristics. Most anticancer drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the prevalence of solubility-related bioavailability challenges in this therapeutic area.[9]

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during the preclinical evaluation of oral anticancer agents.

Issue 1: Low In Vitro Dissolution Rate

Q: My compound exhibits a very low dissolution rate in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?

A: A low dissolution rate is a common hurdle for poorly soluble anticancer drugs and is often the rate-limiting step for oral absorption.

Potential Causes:

  • High Crystallinity (Brick Dust): Highly stable crystalline forms of a drug often have low solubility and dissolution rates.[10]

  • Poor Wettability: Hydrophobic drug particles may not be easily wetted by the aqueous dissolution medium, leading to aggregation and reduced surface area for dissolution.[11]

  • Inadequate Formulation: The formulation may not be optimized to enhance the solubility of the drug.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low in vitro dissolution.

Solutions:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, thereby enhancing the dissolution rate.[4][11]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[8]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[6][12]

    • Use of Surfactants and Solubilizers: Incorporating surfactants or other solubilizing agents in the formulation can improve the wettability and solubility of the drug.[8][13]

Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assays

Q: My compound, which is lipophilic, shows low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 assay. What could be the reasons, and what are the next steps?

A: Low Papp in a Caco-2 assay for a lipophilic compound can be due to several factors. It is crucial to determine if the low permeability is due to poor passive diffusion or active efflux.

Potential Causes:

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or BCRP, which are expressed in Caco-2 cells and actively transport the compound back into the apical compartment.[14][15][16]

  • Poor Solubility in Assay Buffer: The compound may precipitate in the aqueous assay buffer, leading to a lower concentration gradient for permeation.[17]

  • Non-specific Binding: Lipophilic compounds can bind to the plastic of the assay plates, reducing the free concentration available for transport.[14][18]

  • Low Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.

Troubleshooting and Follow-up Experiments:

  • Assess Efflux Ratio: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is indicative of active efflux.[7][14][19]

  • Use Transporter Inhibitors: Conduct the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the A-B Papp value in the presence of an inhibitor confirms that the compound is a substrate for that transporter.

  • MDCK-MDR1 Assay: Use a cell line that overexpresses human P-gp, such as MDCK-MDR1, to specifically investigate the role of P-gp in the efflux of your compound.[1][7][20][21]

  • Improve Compound Recovery: To address non-specific binding, consider adding bovine serum albumin (BSA) to the basolateral compartment.[18]

  • Check Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer.[15]

G cluster_0 Investigating P-gp Substrate Potential A Low Papp (A->B) in Caco-2 B Perform Bidirectional Caco-2 Assay A->B C Calculate Efflux Ratio (ER) B->C D ER > 2? C->D E Compound is a likely efflux substrate D->E Yes F ER <= 2 D->F No H Confirm with P-gp inhibitor (e.g., Verapamil) E->H L Perform MDCK-MDR1 Assay E->L G Efflux is unlikely the primary issue F->G I Papp (A->B) increases? H->I J Confirmed P-gp substrate I->J Yes K Consider other efflux transporters or low passive permeability I->K No M High Efflux Ratio? L->M N Confirmed P-gp substrate M->N Yes

Caption: Decision tree for investigating P-glycoprotein substrate potential.

Issue 3: High Inter-Subject Variability in In Vivo Pharmacokinetic Studies

Q: I am observing high variability in the plasma concentrations of my anticancer agent after oral administration in rats. What are the potential sources of this variability, and how can I minimize it?

A: High inter-subject variability is a common challenge in preclinical pharmacokinetic studies and can obscure the true pharmacokinetic profile of a compound.

Potential Causes:

  • Poor Solubility and Dissolution: Inconsistent dissolution of the drug in the GI tract can lead to variable absorption.[4][9]

  • Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption.[22]

  • Genetic Polymorphisms: Variations in the expression or activity of drug-metabolizing enzymes (e.g., CYPs) and transporters among animals can lead to different rates of metabolism and absorption.[23]

  • Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH can contribute to variability.[23][24]

  • Formulation Issues: An unstable or non-homogenous formulation can lead to inconsistent dosing.

Strategies to Minimize Variability:

  • Optimize Formulation: Develop a robust formulation that ensures consistent drug dissolution and absorption. This may include using a solution, a nanosuspension, or a lipid-based formulation.[25]

  • Control Feeding Status: Fast animals overnight before dosing to minimize food-related variability.[22]

  • Use a Crossover Study Design: In a crossover design, each animal receives both the test and control formulations (with a washout period in between), which helps to reduce inter-animal variability.[24]

  • Increase the Number of Animals: A larger sample size can help to improve the statistical power and reduce the impact of individual animal variations.

  • Ensure Homogenous Dosing Formulation: Thoroughly mix the dosing formulation before each administration to ensure that each animal receives the intended dose.

Data Presentation

Table 1: Oral Bioavailability of Selected Anticancer Agents

Anticancer AgentTarget/ClassAbsolute Oral Bioavailability (%)Reference(s)
PaclitaxelMicrotubule inhibitor< 10% (without inhibitors)[6][26]
DocetaxelMicrotubule inhibitor~8%[2]
EtoposideTopoisomerase II inhibitor47-76%[6]
TopotecanTopoisomerase I inhibitor~40%[6][26]
ErlotinibEGFR inhibitor~60%[27]
LapatinibEGFR/HER2 inhibitorVariable, significantly increased with food[27]
NilotinibBCR-ABL inhibitor~30%[27]
Abiraterone AcetateCYP17A1 inhibitorHighly variable, ~10-fold increase with food[27]
AzacitidineHypomethylating agent~17%[3]
NiraparibPARP inhibitor~73%[28]

Table 2: Effect of Food on the Pharmacokinetics of Oral Anticancer Agents

Anticancer AgentEffect of Food on AUCEffect of Food on CmaxRecommendationReference(s)
CapecitabineTake with food[25]
ErlotinibTake on an empty stomach[27]
Lapatinib↑↑↑↑Take on an empty stomach[27]
NilotinibTake on an empty stomach[27]
Abiraterone Acetate↑↑↑ (up to 10-fold)↑↑↑ (up to 17-fold)Take on an empty stomach[6][27]
SorafenibTake on an empty stomach[27]

Signaling Pathway and Experimental Workflow Visualizations

Regulation of P-glycoprotein (MDR1) Expression

cluster_2 Transcriptional Regulation cluster_3 Cellular Response Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) NF-κB Pathway NF-κB Pathway Inflammatory Cytokines (e.g., TNF-α)->NF-κB Pathway Xenobiotics (e.g., Rifampicin) Xenobiotics (e.g., Rifampicin) PXR/RXR Activation PXR/RXR Activation Xenobiotics (e.g., Rifampicin)->PXR/RXR Activation Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Nuclear Translocation Nuclear Translocation NF-κB Pathway->Nuclear Translocation PXR/RXR Activation->Nuclear Translocation Nrf2 Pathway->Nuclear Translocation Binding to MDR1 Promoter Binding to MDR1 Promoter Nuclear Translocation->Binding to MDR1 Promoter Increased MDR1 mRNA Increased MDR1 mRNA Binding to MDR1 Promoter->Increased MDR1 mRNA Increased P-glycoprotein (P-gp) Protein Increased P-glycoprotein (P-gp) Protein Increased MDR1 mRNA->Increased P-glycoprotein (P-gp) Protein Enhanced Drug Efflux Enhanced Drug Efflux Increased P-glycoprotein (P-gp) Protein->Enhanced Drug Efflux

Caption: Regulation of P-glycoprotein (MDR1) expression by various stimuli.

Experimental Workflow for Investigating Poor Oral Bioavailability

cluster_0 Initial Observation cluster_1 In Vitro Characterization cluster_2 Mechanistic Investigation cluster_3 Follow-up Actions A Low Oral Bioavailability in vivo B Kinetic Solubility Assay A->B C In Vitro Dissolution A->C D Caco-2 Permeability Assay A->D E Low Solubility? B->E C->E F Low Permeability? D->F G High Efflux? D->G E->F H Formulation Optimization (e.g., ASD, Nanosuspension) E->H Yes F->G J In vitro Metabolism (Microsomes, Hepatocytes) F->J Yes I MDCK-MDR1 Assay G->I Yes K In vivo PK with P-gp inhibitor I->K

Caption: Experimental workflow for investigating poor oral bioavailability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

  • (Optional) Filtration plate and collection plate

Procedure:

  • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement (Nephelometry): Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a vehicle control indicates precipitation.

  • Measurement (UV-Vis after Filtration): a. Transfer the contents of the assay plate to a filtration plate placed on top of a collection plate. b. Centrifuge to separate the supernatant from any precipitate. c. Measure the UV absorbance of the supernatant in the collection plate. d. Quantify the concentration of the dissolved compound using a standard curve.

Data Analysis: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

Objective: To determine the intestinal permeability of a compound and assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-28 days

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound dosing solution (e.g., 10 µM in HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values should be within the acceptable range for your laboratory.

  • Assay Initiation (Apical to Basolateral - A-B): a. Remove the culture medium from the apical (AP) and basolateral (BL) compartments. b. Wash the monolayers with pre-warmed HBSS. c. Add the test compound dosing solution to the AP compartment and fresh HBSS to the BL compartment.

  • Assay Initiation (Basolateral to Apical - B-A): a. In a separate set of wells, add the test compound dosing solution to the BL compartment and fresh HBSS to the AP compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours) with gentle shaking.

  • Sampling: At the end of the incubation, collect samples from both the AP and BL compartments.

  • Monolayer Integrity Post-Assay: Add Lucifer yellow to the AP compartment and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the BL compartment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the Transwell® membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests that the compound is a substrate for active efflux.[7][14][19]

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of an anticancer agent in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulas

  • Test compound

  • Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent)

  • Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose)

  • Dosing syringes and gavage needles

  • Blood collection tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (with access to water) before dosing.

  • Dosing:

    • IV Group (n=3-5): Administer the test compound via the tail vein at a specific dose (e.g., 1 mg/kg).

    • PO Group (n=3-5): Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate parameters such as the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both the IV and PO groups.

  • Calculate Absolute Oral Bioavailability (F%):

    • F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

    • Where AUCPO and AUCIV are the dose-normalized AUCs for the oral and intravenous routes, respectively.

References

Technical Support Center: Non-linear Pharmacokinetic Behavior of Psychoactive Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals investigating the non-linear pharmacokinetic properties of psychoactive aminoindane derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Disproportionate Increase in Drug Exposure with Increasing Doses

  • Question: We observed a 3-fold increase in the administered dose of our aminoindane derivative, but the resulting Area Under the Curve (AUC) increased by 10-fold. Is this expected, and what could be the underlying cause?

  • Answer: This observation is a classic indicator of non-linear pharmacokinetic behavior.[1] A disproportionate increase in AUC following a dose escalation suggests that one or more of the drug's disposition processes (absorption, distribution, metabolism, or excretion) are saturable.[1] For many psychoactive compounds, including aminoindane derivatives, this is often due to the saturation of metabolic enzymes, particularly Cytochrome P450 (CYP) isoenzymes in the liver. Once these enzymes reach their maximum capacity, the drug's clearance rate decreases, leading to a longer half-life and a greater-than-proportional increase in systemic exposure with higher doses.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Question: In our preclinical study, we are observing significant variability in the plasma concentrations of our test compound among animals in the same dosing group. What are the potential sources of this variability, and how can we mitigate them?

  • Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. Several factors could be contributing to this:

    • Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes (e.g., CYP2D6) can lead to different rates of drug metabolism among individuals, resulting in "poor," "intermediate," "extensive," or "ultrarapid" metabolizer phenotypes.

    • Formulation and Administration: Inconsistent formulation stability or slight variations in the administration technique (e.g., intravenous vs. intraperitoneal injection speed) can affect the rate and extent of drug absorption.

    • Animal Health and Stress: Underlying health conditions or stress can alter physiological parameters like blood flow and enzyme activity, impacting drug disposition.

    • Mitigation Strategies: To minimize variability, ensure you are using a homogenous, healthy animal population. Standardize your dosing procedures with a clear protocol. Consider increasing the number of animals per group to improve statistical power. If genetic factors are suspected, you may need to phenotype the animals for relevant enzymes.

Issue 3: Poor Correlation Between In Vitro Metabolic Stability and In Vivo Clearance

  • Question: Our aminoindane derivative showed high stability in human liver microsome assays, suggesting low clearance. However, our in vivo rodent studies indicate rapid clearance and low oral bioavailability. How can we explain this discrepancy?

  • Answer: This discrepancy can arise from several factors that are not fully captured by in vitro models:

    • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs. These pathways would not be accounted for in a liver microsome assay.

    • Role of Transporters: The compound may be a substrate for uptake or efflux transporters in the gut wall or liver, which can significantly influence its absorption and clearance.

    • Phase II Metabolism: Liver microsome assays primarily assess Phase I (CYP-mediated) metabolism. If the compound is primarily cleared through Phase II conjugation reactions (e.g., glucuronidation), these pathways may not be adequately represented. Using hepatocytes, which contain both Phase I and Phase II enzymes, can provide a more comprehensive picture.[2]

    • Species Differences: There can be significant differences in metabolic enzyme expression and activity between humans and preclinical species.

Issue 4: Analytical Method Challenges - Peak Tailing and Ion Suppression in LC-MS/MS

  • Question: We are experiencing significant peak tailing and ion suppression when analyzing our aminoindane derivative in plasma samples using LC-MS/MS. What are some common causes and solutions?

  • Answer: These are common bioanalytical challenges. Here are some potential causes and troubleshooting steps:

    • Peak Tailing:

      • Cause: Secondary interactions between the basic amine group of the aminoindane and residual acidic silanols on the C18 column.

      • Solution: Use a column with end-capping or a hybrid particle technology. Adjust the mobile phase pH to suppress the ionization of the silanols (e.g., using a low concentration of formic acid).

    • Ion Suppression:

      • Cause: Co-eluting endogenous matrix components (e.g., phospholipids) from the plasma sample can interfere with the ionization of the analyte in the mass spectrometer source.

      • Solution: Improve your sample preparation method to more effectively remove matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[3] You can also adjust your chromatographic method to separate the analyte from the interfering components. Utilizing a stable isotope-labeled internal standard can also help to compensate for matrix effects.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is non-linear pharmacokinetics?

    • A1: Non-linear, or dose-dependent, pharmacokinetics occurs when the relationship between the administered dose of a drug and the resulting plasma concentration is not proportional.[1] This typically happens when a process involved in the drug's absorption, distribution, metabolism, or excretion becomes saturated at higher doses.

  • Q2: Why are psychoactive aminoindane derivatives prone to non-linear pharmacokinetics?

    • A2: Many psychoactive aminoindane derivatives are metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. This enzyme system is capacity-limited and can become saturated at therapeutic or recreational doses of these compounds. This saturation leads to a decrease in clearance and a disproportionate increase in plasma concentrations as the dose is increased.

  • Q3: What are the key pharmacokinetic parameters to assess for non-linearity?

    • A3: To assess for non-linearity, it is crucial to determine the following parameters at multiple dose levels:

      • Area Under the Curve (AUC): A non-proportional increase in AUC with an increase in dose is a primary indicator.

      • Maximum Concentration (Cmax): Similar to AUC, a greater than proportional increase in Cmax suggests non-linearity.

      • Half-life (t1/2): An increase in half-life with increasing dose points to saturation of elimination pathways.

      • Clearance (CL): A decrease in clearance as the dose increases is a direct measure of saturation.

  • Q4: What are the implications of non-linear pharmacokinetics in drug development?

    • A4: Non-linear pharmacokinetics can have significant implications for drug safety and efficacy. A small increase in dose can lead to a large, unexpected increase in drug exposure, potentially resulting in toxicity. It also makes dose adjustments more complex and less predictable. Therefore, characterizing the non-linear pharmacokinetic profile of a drug candidate early in development is critical.

  • Q5: How can I determine if my compound is a substrate for P-glycoprotein (P-gp)?

    • A5: P-glycoprotein is an efflux transporter that can limit the absorption of drugs. You can use in vitro models, such as Caco-2 cell monolayers, to assess P-gp interaction.[4] By measuring the transport of your compound from the apical to the basolateral side and vice versa, you can determine if it is actively pumped out of the cells.[4]

Data Presentation

The following tables summarize pharmacokinetic parameters for selected aminoindane derivatives from preclinical studies. Note that direct comparisons should be made with caution due to differences in experimental conditions (species, dose, route of administration).

Table 1: Pharmacokinetic Parameters of Aminoindane Derivatives in Rodents

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)t1/2 (hours)Brain/Serum RatioReference
MDAI Rat10s.c.~250 (serum)~0.8~4[5]
MEAI Rat10i.v.-0.5 - 0.73 - 5.5[1]
MEAI Rat10p.o.---[1]
MEAI Rat90p.o.-Increased-[1]
NM2AI Mouse10i.p.2700 (blood)--[6]

Cmax: Maximum plasma/serum/blood concentration; t1/2: Half-life; s.c.: subcutaneous; i.v.: intravenous; p.o.: oral; i.p.: intraperitoneal. A significant increase in the half-life of MEAI at the 90 mg/kg oral dose compared to the 10 mg/kg dose indicates non-linear pharmacokinetics.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), ensuring they are healthy and acclimated to the facility.

  • Dose Formulation: Prepare the aminoindane derivative in a suitable vehicle (e.g., saline, PEG400/water). Ensure the formulation is stable and homogenous.

  • Dose Administration: Administer the compound via the desired route (e.g., intravenous bolus via the tail vein, oral gavage). Administer at least three different dose levels to assess for dose-proportionality.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, tmax, AUC, t1/2, and clearance. Plot the mean plasma concentration-time profiles for each dose group.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 µM) to the mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[2]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.[7]

Mandatory Visualization

Diagram 1: General Experimental Workflow for Investigating Non-linear Pharmacokinetics

G cluster_planning Phase 1: Planning & Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation a Dose Range Finding d Dose Administration (Multiple Dose Levels) a->d b Formulation Development b->d c Analytical Method Development g LC-MS/MS Bioanalysis c->g e Serial Blood Sampling d->e f Sample Processing (Plasma Separation) e->f f->g h Pharmacokinetic Modeling g->h i Assessment of Non-linearity (Dose Proportionality) h->i j Report Generation i->j

Caption: Workflow for non-linear pharmacokinetic studies.

Diagram 2: Troubleshooting Decision Tree for Unexpectedly High In Vivo Exposure

G start Unexpectedly High In Vivo Exposure Observed q1 Is AUC increase disproportional to dose increase? start->q1 a1_yes Suspect Non-linear PK (Saturable Elimination) q1->a1_yes Yes a1_no Check Dosing Accuracy & Formulation q1->a1_no No q2 Is half-life (t1/2) prolonged at higher doses? a1_yes->q2 a2_yes Confirms Saturable Clearance. Investigate metabolic pathways. q2->a2_yes Yes a2_no Consider Saturable Plasma Protein Binding q2->a2_no No

Caption: Decision tree for high in vivo exposure.

Diagram 3: Simplified Metabolic Pathway of Aminoindane Derivatives

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Aminoindane Derivative (e.g., NM2AI) enzyme1 CYP450 Enzymes (Capacity-Limited) parent->enzyme1 metabolite1 Hydroxylated Metabolite enzyme2 UGTs / SULTs metabolite1->enzyme2 metabolite2 N-demethylated Metabolite (e.g., 2-AI) metabolite2->enzyme2 conjugate1 Sulfate Conjugate excretion Excretion (Urine/Feces) conjugate1->excretion conjugate2 Glucuronide Conjugate conjugate2->excretion enzyme1->metabolite1 enzyme1->metabolite2 enzyme2->conjugate1 enzyme2->conjugate2

Caption: Metabolic pathway of aminoindanes.

References

Validation & Comparative

Iguratimod: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Iguratimod against other alternatives, supported by experimental data. Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical and clinical studies.[1][2] This document delves into the experimental validation of these effects, offering detailed methodologies and quantitative comparisons to aid in research and development.

In Vitro Anti-Inflammatory Performance

Iguratimod has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory cytokine production.

Inhibition of Pro-Inflammatory Cytokines

In vitro studies have consistently demonstrated Iguratimod's ability to inhibit the production of key inflammatory mediators. In human peripheral blood monocytes stimulated with lipopolysaccharide (LPS), Iguratimod significantly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β).[3] Similar inhibitory effects have been observed in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[3]

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Iguratimod

Cell TypeStimulantCytokine InhibitedEffective Concentration of IguratimodReference
Human Peripheral Blood MonocytesLPSTNF-α, IL-6, IL-8, IL-1βNot specified[3]
Human Synovial CellsTNF-αIL-6, IL-8, MCP-1Not specified[3]
RA-FLSTNF-α or LPSTNF-α, IL-6, IL-8, MCP-1, CSFNot specified[3]
NR8383 cells (Rat alveolar macrophage)LPSTNF-αNot specified[3]
RAW264.7 cells (Mouse macrophage)RANKL-Not specified[3]
Modulation of the NF-κB Signaling Pathway

A primary mechanism underlying Iguratimod's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] Iguratimod has been shown to interfere with the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in the activation of this pathway.[3] This inhibition of NF-κB activation leads to a downstream reduction in the transcription of various pro-inflammatory genes. In peripheral blood mononuclear cells from patients treated with Iguratimod, the level of phosphorylated IκB (an indicator of NF-κB activation) was significantly decreased.[4]

In Vivo Anti-Inflammatory Performance: The Collagen-Induced Arthritis (CIA) Model

The anti-inflammatory efficacy of Iguratimod has been validated in vivo using the collagen-induced arthritis (CIA) mouse model, a well-established animal model for rheumatoid arthritis.

Comparison with Methotrexate in the CIA Mouse Model

In a study utilizing the CIA mouse model, the combination of Iguratimod and Methotrexate (MTX) demonstrated a synergistic effect in suppressing arthritis progression. This combination therapy was more effective than either drug alone in reducing paw swelling, joint inflammation, and bone erosion.[5] Furthermore, the combined treatment significantly suppressed the production of pro-inflammatory cytokines such as IL-17, IFN-γ, IL-6, and TNF-α, as well as the levels of anti-type II collagen antibodies.[5]

Table 2: Comparison of Iguratimod and Methotrexate in the Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupArthritis Score ReductionInhibition of Paw SwellingReduction in Pro-inflammatory Cytokines (IL-17, IFN-γ, IL-6, TNF-α)Reference
Iguratimod (3 mg/kg) + MTX (1 mg/kg)SignificantPotentSignificant[5]
Iguratimod (10 mg/kg) + MTX (1 mg/kg)SignificantPotentSignificant[5]
Iguratimod (monotherapy)ModerateModerateModerate[5]
Methotrexate (monotherapy)ModerateModerateModerate[5]
Vehicle---[5]

Experimental Protocols

In Vitro: Western Blot for NF-κB p65 Activation

This protocol details the assessment of Iguratimod's effect on the nuclear translocation of the NF-κB p65 subunit.

  • Cell Culture and Treatment:

    • Culture RAW264.7 macrophages or human RA-FLS in appropriate media until they reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of Iguratimod (e.g., 1, 10, 50 µg/mL) for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Nuclear and Cytoplasmic Protein Extraction:

    • Following treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.

  • Western Blot Analysis:

    • Determine the protein concentration of each fraction using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) as loading controls.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the induction of arthritis and subsequent treatment with Iguratimod.

  • Animals:

    • Use male DBA/1J mice, 8-10 weeks of age.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

    • On day 0, administer an intradermal injection of 100 µL of the emulsion at the base of the tail.

    • On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin treatment on day 21, after the booster injection.

    • Administer Iguratimod orally, once daily, at desired concentrations (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).

    • A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose).

    • For comparison, a group can be treated with Methotrexate (e.g., 1 mg/kg, intraperitoneally, twice a week).

  • Assessment of Arthritis:

    • Monitor the mice regularly for signs of arthritis, including paw swelling and joint inflammation.

    • Score the severity of arthritis in each paw on a scale of 0-4.

    • At the end of the experiment (e.g., day 42), collect blood samples for cytokine analysis (ELISA) and joint tissues for histological examination.

Visualizing the Mechanism of Action

Iguratimod's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB_P->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Iguratimod Iguratimod Iguratimod->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription InVivo_Workflow cluster_treatment Treatment Phase (Day 21-42) cluster_analysis Analysis start Start: DBA/1J Mice immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) start->immunization1 immunization2 Day 21: Booster Immunization (Type II Collagen + IFA) immunization1->immunization2 group1 Group 1: Vehicle Control immunization2->group1 group2 Group 2: Iguratimod immunization2->group2 group3 Group 3: Methotrexate immunization2->group3 group4 Group 4: Iguratimod + MTX immunization2->group4 assessment Regular Assessment: Paw Swelling & Arthritis Score group1->assessment group2->assessment group3->assessment group4->assessment endpoint Day 42: Endpoint Analysis assessment->endpoint histology Histology of Joints endpoint->histology cytokines Serum Cytokine Levels (ELISA) endpoint->cytokines antibodies Anti-Collagen Antibody Titer endpoint->antibodies

References

A Comparative Analysis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod) and Other Disease-Modifying Antirheumatic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, also known as Iguratimod, with other established Disease-Modifying Antirheumatic Drugs (DMARDs) for the treatment of rheumatoid arthritis (RA). The analysis focuses on the mechanism of action, clinical efficacy, and safety profiles, supported by experimental data from preclinical and clinical studies.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The management of RA primarily relies on DMARDs, which are classified as conventional synthetic DMARDs (csDMARDs), targeted synthetic DMARDs (tsDMARDs), and biologic DMARDs (bDMARDs). Iguratimod is a novel csDMARD with a unique mechanism of action that has shown considerable promise in the treatment of RA, particularly in Asian populations. This guide offers a side-by-side comparison of Iguratimod with commonly used DMARDs such as methotrexate, leflunomide, sulfasalazine, and TNF-α inhibitors, providing a valuable resource for researchers and clinicians in the field of rheumatology and drug development.

Comparative Data of DMARDs

The following table summarizes the key characteristics and clinical efficacy data for Iguratimod and other selected DMARDs.

FeatureThis compound (Iguratimod)MethotrexateLeflunomideSulfasalazineTNF-α Inhibitors (e.g., Adalimumab, Etanercept)
Drug Class Conventional Synthetic DMARD (csDMARD)Conventional Synthetic DMARD (csDMARD)Conventional Synthetic DMARD (csDMARD)Conventional Synthetic DMARD (csDMARD)Biologic DMARD (bDMARD)
Primary Mechanism of Action Inhibition of NF-κB activation and production of various inflammatory cytokines (TNF-α, IL-6, IL-8, IL-17). Also promotes bone formation and inhibits osteoclastogenesis.[1][2][3][4][5][6]Inhibition of dihydrofolate reductase, leading to increased adenosine levels and suppression of inflammatory cell function.[7][8][9][10]Inhibition of dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis in lymphocytes.[1][2][3][11]The exact mechanism is not fully understood but is thought to involve inhibition of NF-κB and suppression of pro-inflammatory factors like TNF-α.[12][13][14][15][16]Neutralization of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5][17][18][19]
ACR20 Response Rate (Monotherapy) 53.8% - 77.44%[1][10][20]~65.87%[10]Not directly compared as monotherapy in cited studies.57.7%[1][20]Varies by agent, generally high.
ACR20 Response Rate (Combination with MTX) 77.05% - 84.1%[10][14]N/A81.0%[14]Not directly compared in combination in cited studies.Generally higher than monotherapy.[4]
Effect on Radiographic Progression Shown to have benefits in reducing radiographic progression.[10][21]Standard of care for slowing radiographic progression.Retards the rate of radiographic progression.[1]Efficacy in slowing radiographic progression.Highly effective in inhibiting structural joint damage.
Common Adverse Events Elevated liver enzymes, nausea, rash, and abdominal pain.[7]Nausea, mucosal ulcers, hepatotoxicity, myelosuppression.[10]Diarrhea, alopecia, rash, hepatotoxicity.Nausea, headache, rash, dyspepsia.[14]Injection site reactions, increased risk of infections, infusion reactions.

Detailed Experimental Methodologies

This section outlines the typical experimental protocols used to evaluate and compare the efficacy of DMARDs in both preclinical and clinical settings.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-arthritic drugs.

  • Induction of Arthritis:

    • Immunization: DBA/1J mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[1][2][3][8][11]

    • Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[11]

  • Drug Administration:

    • DMARDs, including Iguratimod, are typically administered orally or via intraperitoneal injection daily, starting from the day of the booster immunization or upon the first signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is evaluated using a macroscopic scoring system (e.g., 0-4 scale for each paw) based on the degree of erythema, swelling, and joint deformity.[8]

    • Paw Thickness: Paw swelling is measured using a digital caliper.

    • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

  • Biomarker Analysis:

    • Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies are quantified using ELISA.

In Vitro Assay: Osteoclast Differentiation

This assay is used to assess the direct effect of DMARDs on the formation of osteoclasts, the cells responsible for bone resorption.

  • Cell Culture:

    • Bone marrow cells are isolated from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).[4][7][9][17]

    • Alternatively, the RAW 264.7 macrophage cell line can be used.[17]

  • Induction of Osteoclastogenesis:

    • BMMs or RAW 264.7 cells are stimulated with receptor activator of nuclear factor-κB ligand (RANKL) in the presence or absence of varying concentrations of the DMARDs being tested.[4][7][9]

  • Assessment of Osteoclast Formation:

    • TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.[7][9][17]

    • Gene Expression Analysis: The expression of osteoclast-specific genes (e.g., Acp5, Ctsk, Nfatc1) is quantified by qPCR.[9]

In Vitro Assay: NF-κB Activation

This assay determines the effect of DMARDs on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Stimulation:

    • Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are pre-treated with the DMARDs for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α.[5][12][22][23]

  • Assessment of NF-κB Activation:

    • Immunofluorescence: The nuclear translocation of the NF-κB p65 subunit is visualized and quantified using immunofluorescence microscopy.[5][12][22]

    • Western Blot: Nuclear and cytoplasmic fractions of cell lysates are separated, and the levels of NF-κB p65 in each fraction are determined by Western blotting.[5]

    • Reporter Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is measured by the reporter gene activity.[5]

Clinical Trial Protocol: Comparative Efficacy in RA Patients

This section outlines a typical design for a randomized controlled trial (RCT) comparing the efficacy and safety of different DMARDs in patients with active rheumatoid arthritis.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[10][14][20][24][25]

  • Patient Population: Adult patients with a diagnosis of active rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria, who have had an inadequate response to previous DMARD therapy.[10][14][24]

  • Intervention: Patients are randomized to receive one of the following treatments for a specified duration (e.g., 24 or 52 weeks):

    • Iguratimod

    • Comparator DMARD (e.g., Methotrexate, Leflunomide, or Sulfasalazine)

    • Combination therapy (e.g., Iguratimod + Methotrexate)

  • Primary Efficacy Endpoint:

    • The proportion of patients achieving an ACR20 response at the end of the treatment period. An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) score, and levels of an acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate).[6][15][16][18][26]

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving ACR50 and ACR70 responses.

    • Change from baseline in the Disease Activity Score in 28 joints (DAS28).

    • Change from baseline in the van der Heijde-modified Total Sharp Score (vdH-mTSS) to assess radiographic progression.[10]

  • Safety Assessment:

    • Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the compared DMARDs and a typical experimental workflow for their evaluation.

DMARD_Signaling_Pathways cluster_Iguratimod Iguratimod cluster_Methotrexate Methotrexate cluster_Leflunomide Leflunomide cluster_TNF_inhibitors TNF-α Inhibitors IGU Iguratimod NFkB_I NF-κB Pathway IGU->NFkB_I Inhibits Osteoclast_I Osteoclastogenesis IGU->Osteoclast_I Inhibits Osteoblast_I Osteoblast Differentiation IGU->Osteoblast_I Promotes Cytokines_I Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NFkB_I->Cytokines_I Suppresses Production MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits Adenosine Adenosine Signaling DHFR->Adenosine Inflammation_M Inflammation Adenosine->Inflammation_M Suppresses LEF Leflunomide DHODH DHODH LEF->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Lymphocyte Proliferation Pyrimidine->Lymphocyte Lymphocyte->Inflammation_M Reduces TNFi TNF-α Inhibitors TNFa TNF-α TNFi->TNFa Neutralizes TNFR TNF Receptor TNFi->TNFR Blocks TNFa->TNFR Inflammation_T Inflammatory Cascade TNFR->Inflammation_T

Caption: Simplified signaling pathways of Iguratimod and other DMARDs.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation cluster_Endpoints Key Endpoints InVitro In Vitro Assays (Osteoclastogenesis, NF-κB) CIA_Model In Vivo Model (Collagen-Induced Arthritis) InVitro->CIA_Model Promising candidates PhaseI Phase I (Safety & Dosage) CIA_Model->PhaseI Lead compound selection PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Comparative Efficacy & Safety) PhaseII->PhaseIII ACR_Response ACR20/50/70 Response PhaseIII->ACR_Response DAS28 DAS28 Score PhaseIII->DAS28 Radiographic Radiographic Progression (vdH-mTSS) PhaseIII->Radiographic

Caption: A typical workflow for the development and evaluation of a new DMARD.

Conclusion

This compound (Iguratimod) represents a significant advancement in the treatment of rheumatoid arthritis. Its unique multimodal mechanism of action, targeting both inflammatory pathways and bone metabolism, distinguishes it from other csDMARDs. Clinical evidence suggests that Iguratimod has comparable efficacy to established DMARDs like methotrexate and sulfasalazine, with a manageable safety profile. Furthermore, its synergistic effect when combined with methotrexate offers a valuable therapeutic option for patients with an inadequate response to monotherapy. For researchers and drug development professionals, Iguratimod serves as an important example of a novel small molecule that effectively modulates the complex immunopathology of rheumatoid arthritis. Further head-to-head comparative studies, especially with biologic DMARDs, will be crucial in defining its precise role in the evolving landscape of RA treatment.

References

Comparative Guide to the Reproducibility of Experiments Using Iguratimod, a Downstream Product of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data related to Iguratimod, a novel anti-inflammatory drug. The compound N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide serves as a key intermediate in the synthesis of Iguratimod. Due to the limited availability of direct experimental data on the biological activity of this compound itself, this guide focuses on its pharmacologically active downstream product, Iguratimod. The objective is to offer a comprehensive overview of Iguratimod's performance in comparison to other relevant treatments for autoimmune diseases, particularly rheumatoid arthritis (RA), supported by experimental and clinical data.

Mechanism of Action

Iguratimod is a small molecule, disease-modifying antirheumatic drug (DMARD) that exerts its therapeutic effects through a multi-faceted mechanism. It has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-17 (IL-17).[1][2][3] A key aspect of its action involves the modulation of critical signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[2][4][5] By inhibiting these pathways, Iguratimod effectively downregulates the expression of inflammatory mediators.[6][7] Furthermore, it has been observed to suppress the differentiation and proliferation of B cells, thereby reducing the production of autoantibodies.[6][8]

Signaling Pathway

The anti-inflammatory effects of Iguratimod are largely attributed to its ability to interfere with key signaling cascades within immune cells. The following diagram illustrates the primary signaling pathways modulated by Iguratimod.

Iguratimod_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Gene Transcription Gene Transcription NF-kB->Gene Transcription translocates to nucleus AP-1 AP-1 MAPK Cascade->AP-1 activates AP-1->Gene Transcription Iguratimod Iguratimod Iguratimod->IKK Iguratimod->MAPK Cascade Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Iguratimod's inhibitory action on NF-κB and MAPK signaling pathways.

Comparative Efficacy Data

Clinical trials have demonstrated the efficacy of Iguratimod in the treatment of active rheumatoid arthritis, both as a monotherapy and in combination with other DMARDs like methotrexate (MTX). The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in RA clinical trials.

Table 1: ACR Response Rates for Iguratimod vs. Placebo and Methotrexate

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)Study Reference
Iguratimod69.5Not ReportedNot Reported[5]
Placebo30.7Not ReportedNot Reported[5]
Iguratimod + MTX77.05Not ReportedNot Reported[9]
MTX Monotherapy65.87Not ReportedNot Reported[9]
Iguratimod + MTX55.035.017.5[10]
MTX + Leflunomide50.030.015.0[10]

ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in RA symptoms, respectively.

Comparison with Alternative Treatments

Iguratimod offers a valuable alternative for RA patients, particularly those who have an inadequate response to or are intolerant of methotrexate.[11] Its distinct mechanism of action, targeting specific inflammatory pathways, differentiates it from the broader immunosuppressive effects of methotrexate.[11] Other alternatives for RA treatment include conventional synthetic DMARDs (csDMARDs) like leflunomide and sulfasalazine, as well as biologic DMARDs (bDMARDs) that target specific cytokines or immune cells, and Janus kinase (JAK) inhibitors.[12][13][14]

Table 2: Comparison of Iguratimod with Other DMARDs

Drug ClassExamplesPrimary Mechanism of ActionCommon Side Effects
csDMARD Methotrexate, Leflunomide, SulfasalazineBroad immunosuppression, inhibition of nucleotide synthesisGastrointestinal issues, liver enzyme elevation, myelosuppression
bDMARD (TNF inhibitors) Adalimumab, Etanercept, InfliximabNeutralization of TNF-αIncreased risk of infections, injection site reactions
bDMARD (IL-6 inhibitors) Tocilizumab, SarilumabBlockade of the IL-6 receptorIncreased risk of infections, changes in lipid levels
JAK inhibitors Tofacitinib, Baricitinib, UpadacitinibInhibition of Janus kinase enzymes, disrupting cytokine signalingIncreased risk of infections, blood clots, cardiovascular events
Iguratimod -Inhibition of NF-κB and MAPK pathways, suppression of pro-inflammatory cytokinesGastrointestinal issues, elevated liver enzymes

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are generalized protocols for key assays used to evaluate the efficacy of anti-inflammatory compounds like Iguratimod.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of a test compound on NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.[15]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.[15]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[16]

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.

NFkB_Inhibition_Workflow A Seed cells in 96-well plate B Transfect with NF-kB reporter plasmid A->B C Pre-treat with Test Compound B->C D Stimulate with TNF-α or LPS C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Analyze data and calculate % inhibition F->G

Workflow for an NF-κB luciferase reporter assay.
Cytokine Production Assay (ELISA)

This assay measures the concentration of specific cytokines released into the cell culture supernatant.

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., peripheral blood mononuclear cells or macrophages) in a 24-well plate.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate stimulus (e.g., LPS) to induce cytokine production.

    • Incubate for a predetermined time (e.g., 24 hours).[17]

  • Sample Collection:

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.[18]

  • Data Analysis:

    • Generate a standard curve and determine the concentration of the cytokine in the samples.

Cytokine_Production_Workflow A Seed immune cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect culture supernatant C->D E Perform ELISA for specific cytokine D->E F Measure absorbance E->F G Calculate cytokine concentration F->G

Workflow for a cytokine production assay using ELISA.

Conclusion

The available data strongly supports the efficacy and safety of Iguratimod in the treatment of rheumatoid arthritis. Its well-defined mechanism of action, centered on the inhibition of key inflammatory signaling pathways, provides a solid foundation for its therapeutic use. The comparative clinical trial data demonstrates its effectiveness relative to both placebo and standard-of-care treatments like methotrexate. For researchers and drug development professionals, the provided experimental protocols offer a framework for the reproducible evaluation of anti-inflammatory compounds, facilitating the discovery and development of novel therapeutics for autoimmune diseases.

References

Comparative Analysis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod) for Rheumatoid Arthritis Research: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, clinically known as Iguratimod, against other relevant alternatives in the context of rheumatoid arthritis (RA) research. It includes detailed experimental protocols for key in vitro and in vivo assays, along with control experiments to ensure data validity and reproducibility. Quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound (Iguratimod)

This compound, or Iguratimod, is a small molecule disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes the inhibition of pro-inflammatory cytokine production, modulation of the NF-κB signaling pathway, and regulation of immune cell function and bone metabolism.

Mechanism of Action: Key Signaling Pathways

Iguratimod exerts its anti-inflammatory effects by targeting several key signaling pathways implicated in the pathogenesis of rheumatoid arthritis. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. By preventing the translocation of NF-κB into the nucleus, Iguratimod suppresses the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[1][2][3] Additionally, Iguratimod influences T-cell and B-cell function and has been shown to inhibit osteoclastogenesis, thereby protecting against bone erosion.[4][5]

Iguratimod_Mechanism_of_Action Iguratimod's Multi-Target Mechanism in Rheumatoid Arthritis cluster_inflammation Inflammatory Cell cluster_bone Bone Metabolism Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway Activates Cytokine Gene Expression Cytokine Gene Expression NF-kB Pathway->Cytokine Gene Expression Induces Pro-inflammatory Cytokines (TNF-a, IL-6, IL-17) Pro-inflammatory Cytokines (TNF-a, IL-6, IL-17) Cytokine Gene Expression->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-17) Produces RANKL RANKL Osteoclast Precursor Osteoclast Precursor RANKL->Osteoclast Precursor Stimulates Osteoclast Differentiation Osteoclast Differentiation Osteoclast Precursor->Osteoclast Differentiation Undergoes Bone Resorption Bone Resorption Osteoclast Differentiation->Bone Resorption Leads to Iguratimod Iguratimod Iguratimod->NF-kB Pathway Inhibits Iguratimod->Osteoclast Differentiation Inhibits caption Iguratimod's inhibitory effects on key RA pathways.

Caption: Iguratimod's inhibitory effects on key RA pathways.

In Vitro Experimental Controls and Protocols

Robust in vitro assays are essential for delineating the specific molecular mechanisms of Iguratimod and comparing its efficacy to other compounds. The following sections detail key experimental protocols and appropriate controls.

Inhibition of Pro-inflammatory Cytokine Production

This assay evaluates the ability of Iguratimod to suppress the production of key pro-inflammatory cytokines in relevant cell types.

Experimental Workflow:

Cytokine_Inhibition_Workflow Cell_Seeding Seed synoviocytes or macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with Iguratimod, alternative drug, or vehicle Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection ELISA Measure cytokine levels (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and compare IC50 values ELISA->Data_Analysis caption Workflow for cytokine inhibition assay.

Caption: Workflow for cytokine inhibition assay.

Experimental Protocol:

  • Cell Culture: Culture human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) or RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Pre-treatment: Pre-treat the cells with various concentrations of Iguratimod (dissolved in DMSO, final concentration ≤0.1%), a comparator drug (e.g., Methotrexate, Dexamethasone), or vehicle control (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL or recombinant human TNF-α at 10 ng/mL.[7][8]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound.

Control Experiments:

Control TypeDescriptionPurpose
Negative Control Cells treated with vehicle (e.g., DMSO) and without the inflammatory stimulus (LPS or TNF-α).To establish the basal level of cytokine production.
Vehicle Control Cells treated with the same concentration of the solvent used to dissolve the test compounds (e.g., DMSO) and the inflammatory stimulus.To ensure that the solvent does not affect cytokine production.[9]
Positive Control (Stimulation) Cells treated with the inflammatory stimulus (LPS or TNF-α) alone.To confirm that the cells are responsive to the stimulus and to establish the maximum level of cytokine production.[10]
Positive Control (Inhibition) Cells treated with a known inhibitor of the inflammatory pathway, such as Dexamethasone (a glucocorticoid), and the inflammatory stimulus.[8][11]To validate the assay's ability to detect inhibition of cytokine production.

Comparative Data: In Vitro Cytokine Inhibition

CompoundCell TypeCytokineIC50 (µg/mL)Reference
Iguratimod Human PBMCTNF-α~5-15[4]
Iguratimod Human PBMCIL-6~1-10[4]
Iguratimod RA SynoviocytesIL-6~0.3-30[4]
Methotrexate RA SynoviocytesIL-6Variable[12]
Dexamethasone MacrophagesIL-6Potent nM range[11]
NF-κB Signaling Pathway Inhibition

This assay determines the effect of Iguratimod on the activation of the NF-κB signaling pathway, typically using a luciferase reporter gene.

Experimental Protocol:

  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter, such as THP-1-NF-κB-Luc or HEK293-NF-κB-Luc.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with Iguratimod, a comparator, or vehicle for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.[13]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Control Experiments:

Control TypeDescriptionPurpose
Negative Control Unstimulated reporter cells treated with vehicle.To determine the basal level of NF-κB activity.
Vehicle Control Stimulated reporter cells treated with vehicle.To ensure the solvent does not interfere with NF-κB activation or the reporter assay.
Positive Control (Stimulation) Reporter cells stimulated with TNF-α alone.To confirm the responsiveness of the reporter system.
Positive Control (Inhibition) Stimulated reporter cells treated with a known NF-κB inhibitor, such as BAY 11-7082.[14][15]To validate the assay's ability to detect NF-κB inhibition.
Osteoclastogenesis Inhibition

This assay assesses the impact of Iguratimod on the differentiation of osteoclasts, the primary cells responsible for bone resorption.

Experimental Protocol:

  • Cell Source: Isolate bone marrow-derived macrophages (BMMs) from mice.

  • Cell Culture and Differentiation: Culture BMMs in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.[16][17]

  • Treatment: Treat the cells with various concentrations of Iguratimod, a comparator, or vehicle throughout the differentiation process.

  • TRAP Staining: After several days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) per well.

Control Experiments:

Control TypeDescriptionPurpose
Negative Control BMMs cultured with M-CSF but without RANKL.To confirm that osteoclast differentiation is RANKL-dependent.
Vehicle Control BMMs cultured with M-CSF, RANKL, and vehicle.To ensure the solvent does not affect osteoclastogenesis.
Positive Control (Differentiation) BMMs cultured with M-CSF and RANKL.To establish the baseline level of osteoclast formation.
Positive Control (Inhibition) BMMs cultured with M-CSF, RANKL, and a known inhibitor of osteoclastogenesis, such as Osteoprotegerin (OPG).[18]To validate the assay's ability to detect inhibition of osteoclast differentiation.

In Vivo Experimental Controls and Protocols

Animal models of rheumatoid arthritis are crucial for evaluating the in vivo efficacy of Iguratimod. The collagen-induced arthritis (CIA) model in rodents is a widely used and relevant model.

Collagen-Induced Arthritis (CIA) Model

Experimental Workflow:

CIA_Model_Workflow Immunization Induce arthritis in rodents with collagen type II Treatment Administer Iguratimod (oral gavage), alternative drug, or vehicle Immunization->Treatment Monitoring Monitor clinical signs: - Paw swelling - Arthritis score Treatment->Monitoring Termination Terminate experiment at a defined endpoint Monitoring->Termination Data_Analysis Compare treatment groups Monitoring->Data_Analysis Histopathology Histological analysis of joints: - Inflammation - Bone erosion Termination->Histopathology Biomarkers Measure serum cytokines and anti-collagen antibodies Termination->Biomarkers Histopathology->Data_Analysis Biomarkers->Data_Analysis caption Workflow for the collagen-induced arthritis model.

Caption: Workflow for the collagen-induced arthritis model.

Experimental Protocol:

  • Induction of Arthritis: Induce arthritis in susceptible strains of mice or rats by immunization with an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.

  • Treatment: Begin treatment with Iguratimod (e.g., 5-30 mg/kg, oral gavage), a comparator drug (e.g., Methotrexate), or vehicle (e.g., 0.5% carboxymethylcellulose) at the onset of clinical signs of arthritis.[10][13]

  • Clinical Assessment: Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and an arthritis score based on erythema and swelling of the joints.

  • Histopathological Analysis: At the end of the study, collect the joints for histological analysis to assess the degree of inflammation, synovial hyperplasia, and cartilage and bone erosion.[19]

  • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines and anti-type II collagen antibodies.

Control Experiments:

Control TypeDescriptionPurpose
Negative Control Healthy, non-arthritic animals receiving the vehicle.To establish baseline measurements for all parameters.
Vehicle Control Arthritic animals receiving the vehicle.To characterize the full progression of the disease in the absence of treatment.
Positive Control Arthritic animals receiving a standard-of-care treatment, such as Methotrexate.To provide a benchmark for the efficacy of the test compound.

Comparative Data: In Vivo Efficacy in CIA Model

TreatmentDosePaw Swelling Reduction (%)Arthritis Score Reduction (%)Reference
Iguratimod 30 mg/kg/daySignificant reduction~38%[20]
Methotrexate 0.1 mg/kg/daySignificant reduction-[16]
Iguratimod + Methotrexate 3 or 10 mg/kg + 1 mg/kgPotent inhibitionPotent inhibition[10]

Comparison with Alternatives

Iguratimod's performance should be benchmarked against established treatments for rheumatoid arthritis.

Drug ClassExample(s)Primary Mechanism of ActionKey Comparative Aspects
Conventional Synthetic DMARDs (csDMARDs) MethotrexateFolic acid antagonist, inhibits purine and pyrimidine synthesis, leading to immunosuppression.Iguratimod has a more targeted effect on specific inflammatory pathways (e.g., NF-κB, IL-17) compared to the broader immunosuppressive action of Methotrexate.[12][20]
Biologic DMARDs (bDMARDs) TNF-α inhibitors (e.g., Infliximab), CTLA4-Ig (Abatacept)Neutralize specific cytokines or modulate T-cell co-stimulation.Iguratimod is an orally available small molecule, offering a different route of administration compared to the injectable biologics. Its mechanism is intracellular, while many biologics target extracellular molecules.[21][22]
Targeted Synthetic DMARDs (tsDMARDs) JAK inhibitors (e.g., Tofacitinib)Inhibit Janus kinases, which are involved in cytokine signaling.Both are oral small molecules targeting intracellular signaling, but they act on different components of the inflammatory cascade.

Conclusion

This guide provides a framework for conducting robust and well-controlled studies on this compound (Iguratimod). By employing the detailed experimental protocols and appropriate controls outlined herein, researchers can generate reliable and comparable data to further elucidate the therapeutic potential of Iguratimod and benchmark its performance against other anti-rheumatic agents. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation in the field of rheumatoid arthritis research.

References

A Comparative Guide to the Therapeutic Effects of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commercially known as Iguratimod, in the context of rheumatoid arthritis (RA) treatment. It offers an objective comparison with established alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Introduction to Iguratimod

Iguratimod is a novel small molecule disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the treatment of active rheumatoid arthritis.[1] It functions as an immunomodulator, exhibiting anti-inflammatory properties by inhibiting the production of various inflammatory cytokines and immunoglobulins.[1][2] This guide will delve into its performance against a key conventional synthetic DMARD (csDMARD), methotrexate, and provide an overview of its standing relative to biologic DMARDs (bDMARDs) and Janus kinase (JAK) inhibitors.

Mechanism of Action

Iguratimod exerts its therapeutic effects through a multi-faceted mechanism, primarily by modulating inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

A key mechanism of Iguratimod is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which play a significant role in the pathogenesis of rheumatoid arthritis. By suppressing NF-κB activation, Iguratimod effectively downregulates the production of these inflammatory mediators.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines Iguratimod Iguratimod Iguratimod->IKK Complex Inhibits RANKL_OPG_Pathway cluster_precursor On Osteoclast Precursor Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Produces OPG OPG Osteoblast->OPG Produces RANK RANK RANKL->RANK Binds to OPG->RANKL Inhibits Osteoclast Precursor Osteoclast Precursor Osteoclast Differentiation & Activation Osteoclast Differentiation & Activation RANK->Osteoclast Differentiation & Activation Bone Resorption Bone Resorption Osteoclast Differentiation & Activation->Bone Resorption Iguratimod Iguratimod Iguratimod->Osteoblast Iguratimod->RANKL Decreases Iguratimod->OPG Increases NF_kappa_B_Assay_Workflow A Isolate & Culture RA FLS B Treat with Iguratimod or Vehicle A->B C Stimulate with Pro-inflammatory Cytokine (e.g., TNF-α) B->C D Prepare Nuclear Extracts C->D E Measure NF-κB (p65) DNA Binding Activity (e.g., ELISA-based assay) D->E F Analyze and Compare Results E->F

References

Benchmarking N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, also known as Iguratimod, is a disease-modifying antirheumatic drug (DMARD) with demonstrated efficacy in the treatment of rheumatoid arthritis. Its mechanism of action is multifactorial, involving the modulation of various inflammatory pathways. While not a classical kinase inhibitor with a single, highly potent target, its effects on key signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways, warrant a comparative analysis against established kinase inhibitors.

This guide provides a benchmarking of Iguratimod against known inhibitors of kinases implicated in its mechanism of action. Due to the limited availability of direct, quantitative kinase inhibition data (e.g., IC50 values) for Iguratimod, this comparison focuses on its influence on signaling pathways and provides data for well-characterized inhibitors of the relevant kinases as a reference.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the inhibitory activities of selected, well-characterized kinase inhibitors that target components of the signaling pathways reportedly modulated by Iguratimod. This data provides a benchmark for the potency of direct kinase inhibitors.

Table 1: Inhibitory Activity of Selected p38 MAPK Inhibitors

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Reference
SB20358050500>10,000>10,000[1]
BIRB 796 (Doramapimod)3865200520[1]
Neflamapimod (VX-745)10220>20,000Not Reported[1]
Losmapimod~7.9 (pKi 8.1)~25 (pKi 7.6)Not ReportedNot Reported[1]
Pamapimod (R-1503)14480No ActivityNo Activity[2]
TAK-7157.1198.8No InhibitionNo Inhibition[2]

Table 2: Inhibitory Activity of Selected JNK Inhibitors

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
JNK-IN-84.718.71[3][4]
SP600125404090[5]
AS601245 (Bentamapimod)8090230[5]
JNK Inhibitor IX (TCS JNK 5a)-pIC50: 6.5pIC50: 6.7[6]

Table 3: Inhibitory Activity of Selected PKC Inhibitors

InhibitorPKCα IC50 (nM)PKCβ IC50 (nM)PKCγ IC50 (nM)PKCε IC50 (nM)Reference
Staurosporine-2.7 (pan-PKC)--[7]
Enzastaurin (LY317615)39683110[7]
Ruboxistaurin (LY333531)-4.7 (PKCβ1), 5.9 (PKCβ2)--[7]
Dequalinium Analogue (C14-linker)2,600---[8]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[9][10][11]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Test compound dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust, high-throughput method that measures the phosphorylation of a biotinylated substrate.[12][13][14][15]

Objective: To determine the IC50 value of a test compound in a high-throughput format.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • HTRF®-compatible microplate reader

Procedure:

  • Dispense the test compound or DMSO (vehicle control) into the wells of a microplate.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction and detect the phosphorylated product by adding the HTRF® detection reagents.

  • Incubate the plate in the dark to allow for the development of the HTRF® signal.

  • Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the HTRF® ratio (acceptor signal / donor signal) and determine the percentage of inhibition.

  • Calculate the IC50 value as described for the radiometric assay.

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay is based on the change in the rate of rotation of a fluorescently labeled substrate upon binding to a larger molecule.[16][17][18][19]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate (tracer)

  • Phospho-specific antibody

  • ATP

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • In the wells of a microplate, combine the kinase, fluorescently labeled substrate, and test compound or DMSO.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for the desired reaction time.

  • Stop the reaction and add the phospho-specific antibody. The antibody will bind to the phosphorylated tracer, causing a change in its molecular size and thus an increase in fluorescence polarization.

  • Measure the fluorescence polarization of each well.

  • Calculate the percentage of inhibition based on the change in polarization.

  • Determine the IC50 value as described previously.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRAF2 TRAF2 TNFR->TRAF2 TAK1 TAK1 TRAF2->TAK1 MKK4/7 MKK4/7 TAK1->MKK4/7 MKK3/6 MKK3/6 TAK1->MKK3/6 IKK IKK TAK1->IKK JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Gene Expression Gene Expression JNK->Gene Expression p38->Gene Expression IkappaB IkappaB IKK->IkappaB NF-kappaB NF-kappaB IkappaB->NF-kappaB Nucleus Nucleus NF-kappaB->Nucleus Translocation NF-kappaB->Gene Expression Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines Iguratimod Iguratimod Iguratimod->JNK Inhibits Phosphorylation Iguratimod->p38 Inhibits Phosphorylation Iguratimod->NF-kappaB Inhibits Translocation

Caption: Simplified MAPK and NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Dispense Compound and Master Mix into Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and Buffer Master Mix Reagent_Prep->Reaction_Setup Initiation Add ATP to Initiate Reaction Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Stop Reaction and Add Detection Reagents Incubation->Detection Measurement Read Plate (Radioactivity, Fluorescence) Detection->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination

Caption: General experimental workflow for in vitro kinase assay.

References

A Comparative Guide to the Structure-Activity Relationship of Acetamide and Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of acetamide and sulfonamide derivatives, two prominent scaffolds in medicinal chemistry. By examining their mechanisms of action, key structural features influencing biological activity, and relevant experimental data, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction: Two Scaffolds, Diverse Therapeutic Applications

Both acetamide and sulfonamide functional groups are integral to the structure of numerous therapeutic agents. While historically known for distinct applications—sulfonamides as antibacterial agents and acetamides in a wider range of therapeutic areas—modern drug discovery has seen both scaffolds explored for overlapping and novel indications, including anticancer and anti-inflammatory activities. This guide will delve into the SAR of each class, highlighting similarities and differences to inform rational drug design.

Mechanism of Action: Distinct Pathways, Converging Targets

Acetamide Derivatives

The mechanism of action of acetamide derivatives is highly diverse and target-specific. Unlike sulfonamides, there is no single unifying mechanism. Instead, the acetamide moiety often serves as a key structural component that facilitates interactions with various biological targets through hydrogen bonding and by providing a scaffold for further functionalization.

  • Anticancer Activity: Acetamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, kinase inhibitors, and apoptosis inducers.[1] As HDAC inhibitors, the acetamide group can be part of the linker region connecting a zinc-binding group to a "cap" group that interacts with the enzyme's surface.[1] Certain derivatives trigger apoptosis through the caspase pathway.[1][2] Another anticancer mechanism involves the inhibition of heme oxygenase-1 (HO-1), which is implicated in tumor cell survival, thereby interfering with pathways like the HIFα/HO-1/VEGF signaling cascade.[3]

  • Anti-inflammatory Activity: A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[4][5] The acetamide nitrogen can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme.[3][5]

  • Antibacterial Activity: The acetamide scaffold can be incorporated into molecules that exhibit antibacterial properties, often by linking them to heterocyclic amines.[1]

Sulfonamide Derivatives

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of folic acid metabolism inhibits bacterial growth and reproduction (bacteriostatic effect).[6][7][8]

Beyond their antibacterial role, sulfonamide derivatives exhibit a range of pharmacological activities by targeting other enzymes:

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore, making these derivatives potent inhibitors of carbonic anhydrases (CAs).[1][8] This mechanism is therapeutically relevant in conditions like glaucoma, diuresis, and epilepsy.[8]

  • COX-2 Inhibition: Similar to some acetamide derivatives, certain sulfonamides act as selective inhibitors of the COX-2 enzyme, contributing to their anti-inflammatory effects.[9][10]

  • Anticancer Activity: Sulfonamides can induce apoptosis and disrupt the cell cycle in cancer cells, with some derivatives showing cytotoxicity against various cancer cell lines.[2][11]

Structure-Activity Relationship (SAR)

Acetamide Derivatives

The SAR of acetamide derivatives is highly dependent on the therapeutic target.

  • For Anticancer Activity (HDAC Inhibition):

    • Zinc-Binding Group: Often a hydroxamic acid or a benzamide moiety is crucial for potent HDAC inhibition.[1]

    • Linker Region: An unsaturated linking group between the terminal aryl ring (cap) and the amide moiety can significantly increase potency.[1]

    • Cap Group: Modifications to the "cap" group, such as the introduction of heteroaryl amides, influence inhibitory activity and selectivity.[1]

  • For Anticancer Activity (Kinase Inhibition):

    • N-Benzyl Substitution: In thiazolyl N-benzyl-substituted acetamides, the position of substituents on the benzyl ring is critical. Substituents at the 4-position (e.g., 4-fluoro, 3,4-dichloro, or 4-methyl) often lead to the highest activity.[1]

  • For Anticancer Activity (Apoptosis Induction):

    • Thiadiazole Scaffold: A 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide scaffold has been shown to induce apoptosis.[1]

    • Phenyl Ring Substitution: Chloro-substituents on the phenyl ring can enhance the activation of caspases.[1]

  • For Antibacterial Activity:

    • Heterocyclic Amines: Linking the 2-mercaptobenzothiazole acetamide core to heterocyclic amines like oxadiazole, pyrrolidine, and pyridine generally results in better antimicrobial potential compared to simple substituted anilines.[1]

Sulfonamide Derivatives

The SAR for sulfonamides, particularly as antibacterial agents, is well-established.

  • Core Structure: The sulfanilamide skeleton is the minimum structural requirement for antibacterial activity.[12][13] The amino (-NH2) and sulfonyl (-SO2NHR) groups must be in a para position on the benzene ring.[12]

  • N1-Substitutions: The nature of the substituent on the N1 nitrogen of the sulfonamide group significantly impacts activity. Electron-withdrawing heterocyclic rings generally lead to highly potent derivatives with improved pharmacokinetic properties.

  • N4-Substitutions: The N4-amino group is essential for activity. It can be modified to create prodrugs that are converted to the active free amino form in vivo.[12]

  • Benzene Ring: Replacement of the benzene ring or the introduction of additional substituents on it typically decreases or abolishes antibacterial activity.[12]

  • For Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide moiety (-SO2NH2) is crucial for binding to the zinc ion in the active site of the enzyme.

  • For COX-2 Inhibition: The para-sulfamoylphenyl moiety is a key feature for selective COX-2 inhibition.[14]

Comparative Quantitative Data

The following tables summarize the biological activities of selected acetamide and sulfonamide derivatives against various targets. It is important to note that direct comparisons of IC50/Kᵢ values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (IC50 in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Acetamide (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide (HDAC Inhibitor)-0.008[1]
4-fluorobenzylthiazolyl derivative (Src Kinase Inhibitor)BT-20, CCRFProliferation inhibition of 64-71%[1]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352[15]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380[15]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[15]
Sulfonamide 2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[16]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62 ± 0.13[16]
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13[16]
N-ethyl toluene-4-sulfonamideHeLa10.9 ± 1.01[16]
N-ethyl toluene-4-sulfonamideMDA-MB-23119.22 ± 1.67[16]
N-ethyl toluene-4-sulfonamideMCF-712.21 ± 0.93[16]
Table 2: Carbonic Anhydrase Inhibition (Kᵢ in nM)
Compound ClassDerivativehCA IhCA IIhCA IXhCA XIIReference
Sulfonamide Acetazolamide25012255.7[9]
Dorzolamide----[1]
N-(2-methoxy-5-sulfamoylphenyl)acetamideData not availableData not availableData not availableData not available[1]
Pyridine-3-sulfonamide Derivative>1000027113791[9]

Note: A theoretical study suggests that both sulfonamides (in their deprotonated form) and acetamides can bind to the active-site Zn²⁺ in carbonic anhydrase, albeit through different coordination.[8]

Table 3: COX-2 Inhibition (IC50 in µM)
Compound ClassDerivativeCOX-2 IC50 (µM)Reference
Acetamide Phenol product of an acetamide derivative0.768[3]
Phenol product of an acetamide derivative0.616[3]
Sulfonamide (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide0.013[12]
Pyrazole-based derivative with aminophosphonate and sulfonamide0.28[13]
Dihydropyrazole derivative with sulfonamide moiety (Compound 4b)0.35[14]

Experimental Protocols

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add a detergent reagent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours, then measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by measuring the decrease in product formation or ATP consumption.[17] Various detection methods can be used, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays.[17][18][19]

Generalized Protocol (Luminescence-based, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer. Prepare a solution of the target kinase and its specific substrate.

  • Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.

  • ATP Addition: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HO1 Heme Oxygenase-1 (HO-1) HIF1a->HO1 Induces Expression VEGF VEGF HO1->VEGF Upregulates Angiogenesis Angiogenesis & Tumor Progression VEGF->Angiogenesis Acetamide_Inhibitor Acetamide-based HO-1 Inhibitor Acetamide_Inhibitor->HO1 Inhibits G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed Seed Cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

References

Comparative Analysis of Flavanols: A Guide to Structure-Activity Relationships Based on Substitution Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of flavanols, a prominent class of flavonoids, focusing on how different substitution patterns on their basic chemical structure influence their biological activities. The information presented is supported by experimental data to aid in the research and development of novel therapeutic agents.

Structure-Activity Relationship of Flavanols

Flavanols, a subgroup of flavonoids, are characterized by a C6-C3-C6 skeleton. Variations in the substitution patterns on the A, B, and C rings significantly impact their biological effects. Key structural features that dictate the bioactivity of flavanols include:

  • Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are critical. An increased number of hydroxyl groups generally enhances antioxidant activity.[1][2] The ortho-dihydroxy (catechol) group in the B-ring is a significant determinant of high antioxidant capacity.[1] For instance, flavonoids with a 3′,4′-dihydroxy substitution pattern on the B-ring are often the most effective radical scavengers.[3]

  • Methoxy (-OCH3) Groups: Methylation of hydroxyl groups to form methoxy groups tends to diminish antioxidant and antibacterial activities.[4][5] However, in some cases, methoxy substitution can enhance gastroprotective effects while minimizing induction of drug-metabolizing enzymes.[6]

  • Galloyl Moiety: The presence of a galloyl group, particularly in flavan-3-ols, has been shown to increase antioxidant activity.[7]

  • Halogen Substitutions: The addition of halogens, such as bromine or chlorine, to the B-ring has been shown to enhance anticancer activity. For example, a 4'-bromoflavonol exhibited potent inhibitory activity against human non-small cell lung cancer cells.[8]

  • C2-C3 Double Bond: The double bond between C2 and C3 in the C-ring, in conjunction with a 4-keto group, contributes to the antioxidant activity by delocalizing electrons from the B-ring.[7] The absence of this double bond is a defining feature of the flavan-3-ol subclass.[9]

Data Presentation: Quantitative Comparison of Flavanol Activities

The following tables summarize quantitative data from various studies, comparing the biological activities of flavanols based on their substitution patterns.

Table 1: Anticancer Activity of Substituted Flavonols
Flavanol DerivativeSubstitution PatternCell LineIC50 (µM)Reference
4'-Bromoflavonol (6l)4'-Br on B-ringA549 (Human non-small cell lung cancer)0.46 ± 0.02[8]
4'-Chloroflavonol (6k)4'-Cl on B-ringA549 (Human non-small cell lung cancer)3.14 ± 0.29[8]
5-Fluorouracil (Positive Control)-A549 (Human non-small cell lung cancer)4.98 ± 0.41[8]
Kaempferol3,5,7,4'-OHHCT-8 (Human colon cancer)177.78[6]
Kaempferol3,5,7,4'-OHMDA-MB-231 (Human breast cancer)60.0 ± 16.3 (48h)[6]
Myricetin3,5,7,3',4',5'-OHCaco-2 (Human colon cancer)88.4 ± 3.4[6]
Myricetin3,5,7,3',4',5'-OHHT-29 (Human colon cancer)47.6 ± 2.3[6]
Fisetin3,7,3',4'-OHA549 and H1792 (Human lung cancer)5-20 (causes decrease in cell viability)[10]
3'-Amino-4'-methoxyflavone3'-NH2, 4'-OCH3 on B-ringANN-1 (Transformed murine fibroblasts)1.6[10]
Table 2: Antioxidant Activity of Flavanols
Flavanol/FlavonoidKey Substitution FeaturesAssayIC50 (µM)Reference
Derivatives with ortho-dihydroxy and para-dihydroxy patterns-OH groups at ortho and para positionsDPPH Radical Scavenging5.0 - 28[11]
Kaempferol derivatives with π-donating substituentsElectron-donating groupsDPPH Radical Scavenging20.96 - 106.7[11]
Ascorbic Acid (Standard)-DPPH Radical Scavenging13.72[11]
Anogeissus leiocarpus stem bark extractHigh in phenolics and flavonoidsDPPH Radical Scavenging104.74 µg/mL[12]
Butylated hydroxyanisole (BHA) (Standard)-DPPH Radical Scavenging112.05 µg/mL[12]
Butylated hydroxytoluene (BHT) (Standard)-DPPH Radical Scavenging202.35 µg/mL[12]
Table 3: Antibacterial Activity of Flavonols
Flavanol/FlavonoidKey Substitution FeaturesMicroorganismMIC (µg/mL)Reference
Luteolin5,7,3',4'-OHMycobacterium tuberculosis25[5]
Quercetin3,5,7,3',4'-OHMycobacterium tuberculosis50[5]
Baicalein5,6,7-OHMycobacterium tuberculosis50[5]
Myricetin3,5,7,3',4',5'-OHMycobacterium tuberculosis50[5]
Kaempferol3,5,7,4'-OHStaphylococcus aureus62.5[13]
Chalcones with Br at C6' and OCH3 at C4'Halogen and methoxy substitutionsStaphylococcus aureus31.25 - 125[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant cell-based model.

Principle: The assay is based on the ability of antioxidant compounds to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) within cells.

Detailed Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded at a density of 6 x 104 cells/well in a 96-well microplate and cultured for 24 hours.[7]

  • Cell Treatment: The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then treated for 1 hour with the test flavanol dissolved in treatment medium containing 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA).[7][15]

  • Induction of Oxidative Stress: After the treatment period, the cells are washed with PBS and then exposed to 600 µM ABAP to generate peroxyl radicals.[15]

  • Fluorescence Measurement: The fluorescence is measured kinetically every 5 minutes for 1 hour using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.[4][15]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as CAA units, with quercetin used as a positive control.[15]

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antibacterial properties of flavanols.

Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are made in the agar, and the test compound is introduced into these wells. If the compound has antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacterium, resulting in a clear zone of inhibition around the well.

Detailed Protocol:

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a specific turbidity, often matching a 0.5 McFarland standard.[16]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[16][17]

  • Well Preparation: Sterile cork borers are used to punch uniform wells into the agar.[18]

  • Application of Test Compounds: A defined volume (e.g., 20 µL) of the flavanol solution at various concentrations is added to each well. A solvent control (e.g., DMSO) and a positive control (a known antibiotic like vancomycin) are also included.[18]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[19]

  • Measurement and Interpretation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[13]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many flavonoids exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][9] Flavonoids such as fisetin, apigenin, and quercetin have been shown to inhibit this pathway.[10][20] Inhibition can occur through direct interaction with key kinases like PI3K and Akt or by affecting upstream and downstream components of the pathway.[10][20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Flavanols Substituted Flavanols Flavanols->PI3K Inhibition Flavanols->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted flavanols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses that is often targeted by flavonoids.[21] Flavonoids can modulate the activity of different MAPK subfamilies, including ERK, JNK, and p38, to exert anti-inflammatory and anticancer effects.[22][23] The specific effect can depend on the flavanol's substitution pattern.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Flavanols Substituted Flavanols Flavanols->MAPKK Inhibition Flavanols->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by substituted flavanols.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the biological activity of substituted flavanols.

Experimental_Workflow Synthesis Synthesis of Substituted Flavanols Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Bioactivity Screening (Antioxidant, Antibacterial, Anticancer Assays) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathways, Molecular Docking) SAR_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Studies Mechanism_Studies->In_Vivo_Studies

Caption: A general workflow for the synthesis and biological evaluation of flavanols.

References

Safety Operating Guide

Safe Disposal of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (CAS No. 123664-84-6), ensuring compliance with standard safety protocols.

Hazard and Safety Information

Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. This information, summarized from the Safety Data Sheet (SDS), dictates the necessary precautions.[1]

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity (Oral) Category 4H302 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2H315 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2AH319 (Causes serious eye irritation)
Acute Toxicity (Inhalation) Category 4H332 (Harmful if inhaled)
Specific Target Organ Toxicity Category 3 (Respiratory)H335 (May cause respiratory irritation)

Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE to minimize exposure.[1] This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Impervious clothing and a lab coat.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]

Experimental Protocols: Disposal Procedures

The following protocols outline the step-by-step process for the safe disposal of this compound and its containers.

Step 1: Waste Collection and Storage
  • Segregation: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Integrity: Ensure the waste container is chemically resistant, in good condition, and kept tightly closed when not in use.[2]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "123664-84-6," and the relevant hazard pictograms (e.g., harmful, irritant).

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

Step 2: Disposal of Unused or Contaminated Material
  • Professional Disposal: The primary and recommended method for disposal is through a licensed chemical destruction plant or a qualified hazardous waste disposal service.[2] Contact your institution's EHS office to arrange for pickup and disposal in accordance with local, state, and federal regulations.[2]

  • Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method.[2] This should only be performed by a licensed facility equipped to handle chemical waste.

  • Environmental Precaution: Under no circumstances should this chemical be discharged into sewer systems, drains, or the environment.[1][2]

Step 3: Decontamination and Container Disposal
  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste along with the chemical.

  • Container Treatment: After triple-rinsing, the container can be prepared for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[2]

  • Combustible Packaging: For combustible packaging materials, controlled incineration is a possible disposal route.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_q Is Container Empty? start->container_q collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal_facility Dispose via Licensed Hazardous Waste Facility contact_ehs->disposal_facility container_q->collect No triple_rinse Triple-Rinse Container with Suitable Solvent container_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Recycle, Recondition, or Puncture and Landfill (per regulations) triple_rinse->dispose_container collect_rinsate->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 123664-84-6).[1][2] Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) Tightly fitting safety goggles with side-shields.[3]Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3]Laboratory coat.[4]Not generally required if handled in a certified chemical fume hood.
Weighing and Aliquoting (Solid Form) Tightly fitting safety goggles with side-shields.[3]Chemical-impermeable gloves.[3]Laboratory coat.[4]Use a fume hood or ventilated enclosure to avoid inhalation of dust.[4][5]
Spill Cleanup Tightly fitting safety goggles with side-shields.[3]Chemical-impermeable gloves.[3]Fire/flame resistant and impervious clothing.[3]Full-face respirator if exposure limits are exceeded or if ventilation is inadequate.[5]
Emergency Situations (e.g., Fire) Tightly fitting safety goggles with side-shields.[3]Chemical-impermeable gloves.[3]Fire/flame resistant and impervious clothing.[3]Self-contained breathing apparatus.[3]
Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

2. Procedural Steps for Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling the compound.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[4][6]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and secure the location.[5]

  • Ventilate: Ensure adequate ventilation.[3][5]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Absorb and Collect: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material.[5]

  • Dispose: Collect the spilled material and any contaminated items in a suitable, sealed, and labeled container for hazardous waste disposal.[3][5][9]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

1. Waste Identification and Segregation:

  • Properly label all waste containing the compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions.[4]

  • Segregate this waste from other laboratory waste streams to prevent accidental reactions.[4]

2. Containerization:

  • Use approved, chemically compatible, and clearly labeled hazardous waste containers.[4] The container must be in good condition with a secure, leak-proof lid.[4]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name.[9]

3. Storage of Waste:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Discharge into the environment must be avoided.[3]

Visual Workflow Guides

The following diagrams illustrate the procedural steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh/Measure Compound in Hood B->C D Perform Experiment C->D E Clean Work Area D->E F Store in Tightly Sealed Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for this compound.

Disposal_Plan_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Segregate Waste (Solid & Liquid) B Place in Labeled, Compatible Container A->B C Seal Container Securely B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Professional Disposal D->E F Document Waste Manifest E->F

Caption: Disposal Plan for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.